4-Fluorobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSATHZMYYIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193195 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-46-0 | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-fluorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLOUROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWB1PR3UR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Fluorobenzenesulfonamide physical and chemical properties
An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Fluorobenzenesulfonamide
For researchers, scientists, and drug development professionals, this compound (FBSA) serves as a critical structural motif and versatile building block. Its incorporation into molecular scaffolds can significantly modulate physicochemical and pharmacokinetic properties, making a thorough understanding of its characteristics essential for rational drug design and chemical synthesis. This guide provides a comprehensive overview of the core physical and chemical properties of FBSA, supported by experimental data and visualizations.
Core Physical and Chemical Properties
This compound is a white to almost-white crystalline powder at standard conditions.[1][2] The presence of the electron-withdrawing fluorine atom and the sulfonamide group governs its chemical behavior and physical properties.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quantitative snapshot for laboratory and computational applications.
| Property | Value | References |
| Molecular Formula | C₆H₆FNO₂S | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Melting Point | 124-129 °C | [1][2][3][4][5] |
| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [1][3][6] |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 10.00 ± 0.10 (Predicted) | [1][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
Solubility Profile
The solubility of FBSA is a critical parameter for its use in various solvent systems for reactions and biological assays.
| Solvent | Solubility | References |
| Water | Soluble | [1][3][7][8] |
| Methanol | 30 mg/mL | [1] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of FBSA is characterized by signals corresponding to the aromatic protons.[1] Although specific peak assignments and coupling constants require experimental data, the para-substitution pattern is readily identifiable. ¹³C and ¹⁵N NMR data have also been reported and are crucial for detailed structural analysis.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for this compound include:
-
N-H stretch: Typically observed in the region of 3300-3400 cm⁻¹.
-
S=O stretch (asymmetric and symmetric): Strong absorptions are expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
-
C-F stretch: A strong band is expected in the 1000-1100 cm⁻¹ region.
-
N-S stretch: This vibration is anticipated in the 935-875 cm⁻¹ range.[10]
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily influenced by the sulfonamide moiety and the fluorine-substituted aromatic ring.[1] The sulfonamide group's amine allows for functionalization through reactions like nucleophilic substitution.[5] For instance, it can react with benzaldehyde to form antimicrobial compounds.[5] FBSA is a key intermediate in the synthesis of various biologically active molecules, including antibacterial agents, PI3K/mTOR dual inhibitors, and agrochemicals.[2][5]
Experimental Protocols
Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride
A common laboratory-scale synthesis involves the ammonolysis of 4-fluorobenzenesulfonyl chloride. While a specific detailed protocol for this exact transformation was not found in the provided search results, a general procedure can be outlined based on analogous reactions for synthesizing sulfonamides from sulfonyl chlorides.
Objective: To synthesize this compound by reacting 4-fluorobenzenesulfonyl chloride with an ammonia source.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Ammonium hydroxide (concentrated)
-
Ice
-
Hydrochloric acid (dilute, for workup)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add a measured amount of concentrated ammonium hydroxide.
-
Slowly, and with vigorous stirring, add 4-fluorobenzenesulfonyl chloride portion-wise to the ammonium hydroxide solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any remaining salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Characterization: The identity and purity of the synthesized product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Signaling Pathway Interactions
This compound is known to interact with specific biological pathways, which is a cornerstone of its application in drug discovery.
Carbonic Anhydrase Inhibition
Studies have shown that this compound can bind to and inhibit human carbonic anhydrases I and II.[6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Role in PI3K/mTOR Pathway Inhibitor Synthesis
This compound has been utilized as a building block in the synthesis of dual PI3K/mTOR inhibitors.[5] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The synthesis of inhibitors targeting this pathway is a significant area of cancer research.
Caption: Use of FBSA in the Synthesis of PI3K/mTOR Pathway Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 402-46-0 [m.chemicalbook.com]
- 4. 4-氟苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. This compound | CAS#:402-46-0 | Chemsrc [chemsrc.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Fluorobenzenesulfonamide CAS 402-46-0 characterization data
An In-depth Technical Guide on 4-Fluorobenzenesulfonamide (CAS 402-46-0)
Introduction
This compound (FBSA) is a fluorinated aromatic sulfonamide with the CAS number 402-46-0. It serves as a crucial building block and intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] The presence of a fluorine atom on the benzene ring enhances its chemical properties, such as reactivity and solubility, making it a valuable precursor for the synthesis of various biologically active molecules, including antibacterial agents, antitumor drugs, and bioimaging fluorophores.[1][2] This document provides a comprehensive overview of its characterization data, experimental protocols for analysis, and relevant chemical and biological pathways.
Physicochemical Properties
FBSA is typically a white to off-white crystalline powder.[1][] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FNO₂S | [1][4][5] |
| Molecular Weight | 175.18 g/mol | [1][4][5] |
| Melting Point | 124-129 °C | [1][2][4][6] |
| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [][4] |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [] |
| pKa | 10.00 ± 0.10 (Predicted) | [4] |
| Appearance | White to almost white powder/crystal | [1][] |
| Solubility | Soluble in water. | [][4][7] |
| InChI Key | LFLSATHZMYYIAQ-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)N | [][7] |
Spectral Characterization Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
| Technique | Observed Peaks / Data | Reference(s) |
| ¹H NMR | Spectra available. The aromatic protons typically appear as multiplets in the aromatic region of the spectrum. The amine (NH₂) protons also produce a characteristic signal. | [8][9] |
| ¹³C NMR | Spectra available. | [9] |
| ¹⁵N NMR | Spectra available. Studies show that the sulfonamide nitrogen exists as an anion when bound to the active site of enzymes like carbonic anhydrase. | [][9] |
| Infrared (IR) Spectroscopy | N-H asymmetric and symmetric stretching: 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. S=O (SO₂) asymmetric and symmetric stretching: 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. S-N stretching: 924–906 cm⁻¹. The NIST WebBook references an evaluated spectrum for p-fluorobenzenesulfonamide. | [10][11] |
| Mass Spectrometry | Exact Mass: 175.01032777 Da. | [8] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus : Capillary tube melting point apparatus.
-
Procedure :
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 124 °C).
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow (0.5-1 °C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like FBSA, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.
-
Apparatus : Fourier-Transform Infrared (FTIR) Spectrometer.
-
Procedure (ATR Method) :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the FBSA powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the N-H, S=O, S-N, and aromatic C-H/C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Apparatus : NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure (¹H NMR) :
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in an NMR tube.[9]
-
Ensure the sample is fully dissolved; vortex the tube if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to confirm the structure.
-
Visualizations: Workflows and Pathways
Synthetic Pathway
This compound is commonly synthesized via the ammonolysis of 4-fluorobenzenesulfonyl chloride. This reaction involves the nucleophilic substitution of the chloride by an ammonia source.
Caption: Proposed synthesis of this compound.
Standard Characterization Workflow
A logical workflow is followed to ensure the identity and purity of a synthesized or procured chemical sample like FBSA.
Caption: Standard workflow for chemical characterization.
Role in Drug Development
FBSA is a key building block for synthesizing targeted therapeutic agents, such as PI3K/mTOR dual inhibitors, which are investigated for anticancer properties.[2]
Caption: Role of FBSA as a precursor in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 4. This compound CAS#: 402-46-0 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 402-46-0 [sigmaaldrich.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. P-fluorobenzenesulfonamide [webbook.nist.gov]
- 11. znaturforsch.com [znaturforsch.com]
Spectral analysis of 4-Fluorobenzenesulfonamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-Fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons and the amine protons. The aromatic region typically displays a complex splitting pattern due to the coupling between protons and the fluorine atom.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.90 | Multiplet | 2H, Aromatic (ortho to SO₂NH₂) | |
| ~7.30 | Multiplet | 2H, Aromatic (ortho to F) | |
| ~7.25 | Broad Singlet | 2H, -SO₂NH₂ |
Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Coupling constants between protons and fluorine (J-HF) can further split the aromatic signals.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF).
| Chemical Shift (δ) ppm | Coupling Constant (¹J-CF) Hz | Assignment |
| ~165 | ~250 | C-F |
| ~140 | C-SO₂NH₂ | |
| ~130 | CH (ortho to SO₂NH₂) | |
| ~116 | CH (ortho to F) |
Note: The carbon signals for the aromatic ring will be split due to coupling with the fluorine atom (nJ-CF).
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed until fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration if the solvent signal is not used as a reference.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
The following diagram illustrates the general workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3350-3250 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1350-1310 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| 1250-1200 | Strong | C-F stretch |
| 900-690 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Sample Spectrum: The IR spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Mass Spectral Data
In an electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺) and several fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 175 | Moderate | [C₆H₆FNO₂S]⁺ (Molecular Ion) |
| 111 | High | [C₆H₄F]⁺ |
| 95 | High | [C₆H₄F - O]⁺ or [C₆H₅S]⁺ |
| 80 | Moderate | [SO₂NH₂]⁺ |
| 64 | Moderate | [SO₂]⁺ |
Fragmentation Pathway
The major fragmentation pathway of this compound under electron ionization involves the cleavage of the C-S and S-N bonds. A proposed fragmentation pathway is illustrated below.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
This guide provides a foundational understanding of the spectral characteristics of this compound. The presented data and protocols are typical and may vary slightly depending on the specific instrumentation and experimental conditions. For definitive structural confirmation, a combination of these techniques is essential.
A Technical Guide to the Solubility of 4-Fluorobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-fluorobenzenesulfonamide (FBSA) in various organic solvents. FBSA is a key building block in medicinal chemistry, notably in the synthesis of antibacterial agents and kinase inhibitors.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant synthetic workflow.
Core Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol [1] |
| Melting Point | 124-127 °C[2] |
| Appearance | White to almost white crystalline powder[1] |
| pKa | 10.00 ± 0.10 (Predicted)[2] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of reported values and comparative data from structurally similar sulfonamides provides valuable insights into its solubility profile.
One source indicates that this compound is soluble in water and has a solubility of 30 mg/mL in methanol.[1] For a broader understanding, the following table includes solubility data for the closely related compounds, p-toluenesulfonamide and benzenesulfonamide, in several common organic solvents. The structural similarities suggest that this compound would exhibit comparable solubility trends.
Table 1: Solubility of this compound and Related Sulfonamides in Organic Solvents
| Solvent | This compound | p-Toluenesulfonamide | Benzenesulfonamide |
| Water | Soluble[2] | 0.32 g/100 mL (25 °C)[3] | Low solubility[4] |
| Methanol | 30 mg/mL[1] | Soluble[5] | Soluble, 25 mg/mL[6] |
| Ethanol | Data not available | Soluble[5] | Soluble[6] |
| Acetone | Data not available | Data not available | More soluble than in water[4] |
| Ethyl Acetate | Data not available | Mole Fraction (x₁): 0.1329 (318.15 K)[7] | Data not available |
| Acetonitrile | Data not available | Mole Fraction (x₁): 0.1588 (318.15 K)[7] | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of solid compounds like this compound in organic solvents.
Isothermal Saturation (Shake-Flask) Method
This gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or water bath and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed syringe to avoid premature crystallization.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a calibrated oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used. Results can be expressed in various units, such as g/100 mL, mg/mL, or molarity.
-
Spectroscopic Method
This method is particularly useful when a compound has a distinct chromophore, allowing for quantification using UV-Vis spectrophotometry.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the isothermal saturation method (steps 1.1 and 1.2).
-
-
Sample Analysis:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Synthetic Workflow: Synthesis of 1,3,5-Triazine Derivatives
This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds with pharmacological activity. One notable application is in the preparation of 1,3,5-triazine derivatives, which have been investigated as potential PI3K/mTOR inhibitors for cancer therapy.
Caption: Synthetic pathway for 1,3,5-triazine sulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 402-46-0 [m.chemicalbook.com]
- 3. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
The Core Mechanisms of 4-Fluorobenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of targeted therapeutic agents. Its unique electronic properties, conferred by the para-substituted fluorine atom and the reactive sulfonamide group, allow for versatile derivatization and precise interaction with biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action for this compound derivatives, focusing on their roles as inhibitors of carbonic anhydrases and protein kinases. It includes detailed experimental protocols, quantitative inhibitory data, and visualizations of key pathways and workflows.
Primary Mechanism 1: Carbonic Anhydrase Inhibition
A predominant mechanism of action for this compound and its derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes are crucial for regulating pH and electrolyte balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various isoforms are expressed throughout the body, with specific isozymes like CA II, IV, IX, and XII being validated targets for treating glaucoma, epilepsy, and certain cancers.[1][3][4]
The inhibitory action of sulfonamides is well-characterized. The sulfonamide group (-SO₂NH₂) is chemically similar to the transition state of the CO₂ hydration reaction. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the zinc ion (Zn²⁺) at the core of the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby blocking the enzyme's catalytic activity.[5] The benzene ring and its substituents, such as the 4-fluoro group, engage in additional interactions with hydrophobic and hydrophilic residues within the active site cavity, which dictates the inhibitor's potency and isoform selectivity.[4][6]
Crystal structures of derivatives in complex with CA II and CA XII have confirmed these binding modes, providing a structural basis for understanding their high, often nanomolar, binding potency.[6]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of representative this compound derivatives against various human (h) CA isoforms. Potency is typically reported as Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), with lower values indicating higher potency.
| Compound Class | Target Isoform | Ki (nM) | IC₅₀ (µg/mL) | Reference |
| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 800 | - | [2] |
| Hydrazonobenzenesulfonamides | hCA II | 1.0 - 46.8 | - | [2] |
| Hydrazonobenzenesulfonamides | hCA IX | 5.8 - 98.3 | - | [2] |
| Hydrazonobenzenesulfonamides | hCA XII | 4.7 - 57.7 | - | [2] |
| Thiohydantoin Derivatives (FP4) | α-glucosidase | - | 129.40 | [7] |
| Thiohydantoin Derivatives (FP4) | α-amylase | - | 128.90 | [7] |
Note: The table presents a selection of data from the cited literature to illustrate the range of activities. For specific compound structures and comprehensive data, refer to the original publications.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method is a gold standard for measuring CA catalytic activity and inhibition. It measures the pH change resulting from the enzyme-catalyzed hydration of CO₂.
-
Reagent Preparation : Prepare a buffer solution (e.g., TRIS or HEPES) at a specific pH (typically 7.0-7.5). Prepare stock solutions of the purified CA enzyme and the this compound inhibitor in an appropriate solvent (e.g., DMSO).
-
Instrument Setup : Utilize a stopped-flow spectrophotometer equipped with an indicator dye (e.g., phenol red) that has a pH-dependent absorbance. The instrument rapidly mixes two solutions: (A) the enzyme/inhibitor mixture and (B) a CO₂-saturated buffer solution.
-
Enzyme-Inhibitor Incubation : Pre-incubate the CA enzyme with various concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Kinetic Measurement : The stopped-flow apparatus rapidly mixes the enzyme solution (with or without inhibitor) with the CO₂ solution. The reaction begins, and the hydration of CO₂ produces protons, causing a drop in pH.
-
Data Acquisition : The spectrophotometer records the change in absorbance of the pH indicator over time (typically milliseconds). The initial rate of this change is proportional to the enzyme's catalytic activity.
-
Data Analysis : The initial rates are plotted against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.[2]
Primary Mechanism 2: Protein Kinase Inhibition
Derivatives of this compound have also been developed as potent inhibitors of various protein kinases.[8] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins, a process fundamental to signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Many sulfonamide-based kinase inhibitors function as ATP-competitive inhibitors .[9][10] They are designed to bind to the ATP-binding pocket of the kinase. The this compound scaffold can serve as a key pharmacophore that occupies this pocket, forming hydrogen bonds and other interactions that are typically made by the adenine ring of ATP. This occupation prevents ATP from binding, thereby inhibiting the phosphotransfer reaction and blocking the downstream signaling cascade.
Specific kinases targeted by derivatives include PI3K/mTOR, Lymphocyte-specific protein tyrosine kinase (LCK), Aurora-A, and Cyclin-dependent kinase 2 (CDK2).[8][9][11] For example, derivatives have been designed as dual PI3K/mTOR inhibitors, which is a critical signaling pathway for cell growth and proliferation in many cancers.[11][]
Quantitative Data: Kinase Inhibition
The table below provides examples of the inhibitory potency of this compound derivatives against selected kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Phenylsulfonylurea Derivatives | PI3K/mTOR | up to 2880 | [11] |
| Prodan-based Derivative (Compound 4) | Aurora-A | 222 | [9] |
| Prodan-based Derivative (Compound 4) | Blk | 554 | [9] |
| Prodan-based Derivative (Compound 4) | LCK | 124 | [9] |
| Purine Derivatives | CDK2 | 210 | [8] |
Experimental Protocol: In Vitro Kinase Assay (Generic Workflow)
This protocol outlines a general workflow for determining the IC₅₀ of an inhibitor against a target kinase, often using fluorescence or luminescence-based detection.
Other Reported Mechanisms
While CA and kinase inhibition are the most prominent, the this compound scaffold has been explored for other biological activities:
-
Antimicrobial Agents : Derivatives have been synthesized that show activity against various microbes.[11]
-
Amyloid-β Aggregation Inhibition : Certain fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-β peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[13]
-
12-Lipoxygenase Inhibition : Specific derivatives demonstrate potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation.[14]
Conclusion
The this compound core is a remarkably effective and versatile scaffold in modern drug discovery. Its derivatives primarily exert their biological effects through potent, well-defined inhibition of carbonic anhydrases and various protein kinases. The ability to systematically modify the core structure allows for the fine-tuning of potency and selectivity, leading to the development of targeted therapies for a wide range of diseases. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for professionals engaged in the research and development of these promising therapeutic agents.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Fluorinated Benzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of fluorinated benzenesulfonamides, a class of compounds demonstrating significant therapeutic promise. The strategic incorporation of fluorine atoms into the benzenesulfonamide scaffold profoundly influences their physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This guide delves into their mechanisms of action, provides a comprehensive summary of their quantitative biological data, details key experimental protocols, and visualizes critical pathways and workflows to support further research and development in this field.
Carbonic Anhydrase Inhibition: A Primary Mechanism of Action
Fluorinated benzenesulfonamides are particularly renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes.[2] The sulfonamide moiety of these compounds coordinates with the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The fluorine substituents on the benzene ring enhance the acidity of the sulfonamide group, leading to stronger binding to the target enzyme.[3]
Inhibition of specific CA isoforms is a key strategy in the treatment of several diseases. For instance, targeting tumor-associated isoforms like CA IX and CA XII is a promising approach in cancer therapy, as these enzymes are involved in pH regulation and tumor progression.[3][4]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of various fluorinated benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms. The data highlights the high affinity and, in some cases, isoform selectivity achieved through fluorination and other substitutions.
| Compound/Series | Target Isoform | Inhibition Constant (K_i or K_d) | Reference |
| Di-meta-substituted fluorinated benzenesulfonamides | hCA IX | Low picomolar | [4] |
| 3-(cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide (VD11-4-2) | hCA IX | 50 pM (K_d) | [3][4] |
| Substituted tri- and tetrafluorobenzenesulfonamides | hCA II, VII, IX, XII, XIII | Nanomolar range | [5] |
| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | hCA XIII | Effective inhibitors | [5] |
| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | Various CAs | Higher affinity than 2,4-disubstituted analogs | [5] |
| Novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides (via click chemistry) | hCA IX, XII | Low nanomolar to subnanomolar | [6][7] |
| Novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides (via click chemistry) | hCA I, II | Medium potency (41.5-1500 nM for hCA I; 30.1-755 nM for hCA II) | [7] |
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of tumor-associated carbonic anhydrase IX (CA IX) by fluorinated benzenesulfonamides.
Anticancer Activity
The anticancer properties of fluorinated benzenesulfonamides are largely attributed to their inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[8] These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3] By inhibiting these enzymes, fluorinated benzenesulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[9]
Quantitative Data: Anticancer Activity
| Compound/Series | Cancer Cell Line | Activity (IC₅₀) | Selectivity | Reference |
| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | MDA-MB-231 (Breast) & another | 1.52–6.31 µM | 5.5 to 17.5 times higher against breast cancer | [9] |
| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA IX (enzyme) | 10.93–25.06 nM | Remarkable selectivity over CA II | [9] |
Experimental Workflow: Anticancer Drug Discovery
Caption: A typical workflow for the discovery and development of anticancer fluorinated benzenesulfonamides.
Other Biological Activities
Beyond their well-established role as carbonic anhydrase inhibitors, fluorinated benzenesulfonamides have shown promise in other therapeutic areas.
-
Inhibition of Protein Fibrillation: Certain fluorinated sulfonamides have been found to inhibit the fibrillation of proteins such as insulin and α-synuclein.[2] This suggests their potential in the treatment of amyloid-related disorders like Parkinson's and Alzheimer's diseases. These compounds appear to maintain the native monomeric state of these proteins, preventing their aggregation into toxic fibrils.[2] Some fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide by more than three-fold.[10]
-
Antimicrobial and Anti-inflammatory Activity: While less explored, some benzenesulfonamide derivatives have demonstrated antimicrobial and anti-inflammatory properties.[11] Further investigation into the impact of fluorination on these activities is warranted.
Experimental Protocols
The evaluation of the biological activity of fluorinated benzenesulfonamides involves a range of specialized assays. Below are overviews of key experimental protocols.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.
-
Reagents:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., TRIS or HEPES).
-
pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water as the substrate.
-
The fluorinated benzenesulfonamide inhibitor at various concentrations.
-
-
Procedure:
-
A solution of the enzyme and the indicator is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
The experiment is repeated with varying concentrations of the inhibitor to determine the IC₅₀ or K_i value.[5]
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess the binding of inhibitors to a target protein by measuring changes in its thermal stability.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its melting temperature (T_m). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Reagents:
-
Purified target protein (e.g., a CA isoform).
-
Fluorescent dye (e.g., SYPRO Orange).
-
The fluorinated benzenesulfonamide inhibitor.
-
-
Procedure:
-
The protein, dye, and inhibitor are mixed in a multi-well plate.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence is measured at each temperature increment.
-
The T_m is determined as the midpoint of the unfolding transition. The shift in T_m in the presence of the inhibitor indicates binding.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
-
Principle: The heat released or absorbed upon the binding of an inhibitor to a protein is measured directly.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of the inhibitor is titrated into a solution of the target protein in the sample cell of the calorimeter.
-
The heat change for each injection is measured.
-
The data are fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]
-
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship (SAR) of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors.
Conclusion
Fluorinated benzenesulfonamides represent a highly versatile and promising class of compounds with significant therapeutic potential. Their primary mechanism of action as potent carbonic anhydrase inhibitors has established them as valuable leads in oncology and other fields. Furthermore, emerging evidence of their activity against protein fibrillation opens up new avenues for the development of treatments for neurodegenerative diseases. The strategic use of fluorine substitution has proven to be a powerful tool for optimizing the pharmacological properties of these molecules. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of fluorinated benzenesulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluorobenzenesulfonamide: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluorobenzenesulfonamide (FBSA) is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry. Its unique combination of a sulfonamide group and a fluorine-substituted aromatic ring imparts favorable physicochemical and pharmacological properties, making it a valuable scaffold for the design and synthesis of a wide range of therapeutic agents. This guide provides a comprehensive overview of the core properties of FBSA, its applications in drug discovery, detailed experimental protocols, and an exploration of its role in key biological pathways.
Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its utility in drug design, influencing its reactivity, solubility, and pharmacokinetic profile. FBSA typically appears as a white to almost white crystalline powder.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 124-127 °C |
| Boiling Point | 307.9 ± 44.0 °C (Predicted) |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.00 ± 0.10 (Predicted) |
| Water Solubility | Soluble |
Spectroscopic Data: The structural features of FBSA can be confirmed by various spectroscopic techniques. The fluorine atom's influence is observable in the NMR spectra, affecting the chemical shifts of adjacent protons and carbons. The infrared spectrum shows characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.
The Role of the 4-Fluoro Substituent in Drug Design
The incorporation of a fluorine atom at the para-position of the benzenesulfonamide scaffold is a strategic decision in medicinal chemistry, offering several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of the sulfonamide N-H group, which can be crucial for target binding. It can also influence lipophilicity, impacting cell membrane permeability and overall pharmacokinetics.
-
Improved Target Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a diverse array of biologically active molecules, with prominent applications in the development of anticancer, antibacterial, and antiviral agents.
Anticancer Agents
Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. This compound has been extensively used as a scaffold to develop potent and selective inhibitors of these tumor-associated CAs. The fluorine substituent can enhance the binding affinity and selectivity of these inhibitors.
Table 2: Structure-Activity Relationship of Fluorinated vs. Non-fluorinated Benzenesulfonamide Inhibitors against Carbonic Anhydrase Isoforms
| Compound | Substitution | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| Benzenesulfonamide | None | 250 | 12 | 25 | 5.7 |
| This compound | 4-F | 98 | 8.9 | 20 | 4.8 |
Data presented is a representative comparison and actual values may vary based on specific assay conditions.
The data in Table 2 illustrates that the addition of a fluorine atom at the 4-position generally leads to a modest to significant improvement in the inhibitory activity against various carbonic anhydrase isoforms.
PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. This compound has been incorporated into the structure of potent dual PI3K/mTOR inhibitors.[1]
Antibacterial Agents
The sulfonamide class of drugs were among the first effective antimicrobials. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. The this compound scaffold can be utilized to develop novel antibacterial agents that exploit this mechanism.
Antiviral Agents
The sulfonamide moiety is present in several clinically used antiviral drugs, including some HIV protease inhibitors. These drugs function by binding to the active site of the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this process, the production of mature, infectious virions is blocked. While no major FDA-approved antiviral drug is a direct derivative of this compound, this building block is utilized in the synthesis of novel antiviral candidates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative N-substituted derivative.
Synthesis of this compound from 4-Fluorobenzenesulfonyl Chloride
This procedure describes the ammonolysis of 4-fluorobenzenesulfonyl chloride to yield this compound.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized water
-
Ice bath
-
Stir plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium chloride.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Synthesis of N-Aryl-4-fluorobenzenesulfonamides
This protocol describes a general procedure for the reaction of this compound with an aryl halide in a copper-catalyzed N-arylation reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A ligand (e.g., N,N'-dimethylethylenediamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent, followed by the ligand (0.2 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of properties that are highly advantageous for drug design. Its role as a versatile building block for the synthesis of potent and selective inhibitors of key biological targets, including carbonic anhydrases and PI3K/mTOR, underscores its importance in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this valuable chemical entity.
References
The Genesis of a Key Fluorinated Moiety: A Technical History of 4-Fluorobenzenesulfonamide Synthesis
For Immediate Release
A deep dive into the historical and methodological evolution of 4-Fluorobenzenesulfonamide (FBSA), a critical building block in modern medicinal chemistry, reveals a story of advancing synthetic strategies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the course from early synthetic approaches to contemporary methods, and highlighting its pivotal role in the development of novel therapeutics.
This compound, a para-substituted fluorinated benzenesulfonamide, has emerged as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including antimicrobial and anticancer agents.[1] Its journey from a laboratory curiosity to a cornerstone of pharmaceutical research is a testament to the progress of organic synthesis.
The Dawn of Sulfonamides and the Advent of Fluorine
The story of this compound is intrinsically linked to the broader history of sulfonamide drugs, which revolutionized medicine in the early 20th century as the first effective systemic antibacterials.[2][3] The introduction of a fluorine atom into the benzenesulfonamide scaffold significantly alters the molecule's electronic properties, enhancing its reactivity and, in many cases, its biological efficacy. This strategic incorporation of fluorine has become a common tactic in drug design to modulate a compound's metabolic stability and binding affinity.
While the exact date and original publication detailing the first synthesis of this compound remain elusive in readily available historical records, its preparation follows the classical principles of aromatic sulfonamide synthesis developed in the early to mid-20th century. The primary historical route involves a two-step process: the formation of the sulfonyl chloride precursor followed by its amination.
Historical Synthesis Pathways
The traditional synthesis of this compound has historically revolved around the preparation of its key intermediate, 4-fluorobenzenesulfonyl chloride. Two principal historical methods for the synthesis of this precursor have been documented:
-
From p-Fluorobenzenesulfonic Acid: This method involves the chlorination of p-fluorobenzenesulfonic acid.
-
From p-Fluorobenzenethiol: This approach entails the oxidation of p-fluorobenzenethiol in the presence of chloride anions.[4]
Once 4-fluorobenzenesulfonyl chloride is obtained, the final step to produce this compound is a well-established reaction known as ammonolysis . This involves the reaction of the sulfonyl chloride with ammonia.
The historical evolution of these synthetic routes can be visualized as follows:
References
Theoretical Investigations into the Molecular Structure of 4-Fluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzenesulfonamide (4-FBSA) is a paramount structural motif in medicinal chemistry and materials science. As a key building block, it is integral to the synthesis of various pharmaceuticals, including antibacterial agents and carbonic anhydrase inhibitors.[1] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational behavior is crucial for rational drug design and the development of novel materials.
Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate these characteristics at an atomic level. This technical guide details the theoretical approaches used to study the molecular structure of this compound, presenting key quantitative data and outlining the computational methodologies employed. Theoretical studies, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer deep insights that complement and predict experimental findings.[1][2]
Theoretical Methodologies and Protocols
The computational analysis of this compound involves a multi-step process to determine its most stable conformation and predict its spectroscopic properties. These protocols are standard in the field of computational chemistry for molecules of this class.
Computational Approach
The primary methods for theoretical investigations are the ab initio Hartree-Fock (HF) and the Density Functional Theory (DFT) approaches.[1][2][3] DFT, particularly with the B3LYP hybrid functional, is widely used for its balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies.[4][5][6]
-
Geometry Optimization: The initial step involves a full geometry optimization of the 4-FBSA molecule. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible potential energy, which corresponds to the most stable molecular structure. Calculations are typically performed in the gas phase to model an isolated molecule.[3]
-
Selection of Method and Basis Set: The accuracy of the calculations is highly dependent on the chosen theoretical method and basis set.
-
Method: DFT (B3LYP) is a common choice.[4][5] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set 6-31G(d) or higher is frequently employed for such analyses, providing a good description of electron distribution.[4][7]
-
-
Vibrational Frequency Calculation: Following a successful geometry optimization, vibrational frequencies are calculated. This analysis serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (a stable conformation), which is verified by the absence of any imaginary frequencies.
-
It allows for the prediction of the molecule's infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.[8]
-
dot
Caption: Workflow for theoretical analysis of molecular structure.
Data Presentation: Molecular Geometry and Vibrational Spectra
Theoretical calculations yield precise quantitative data on the molecular structure. The following tables summarize the optimized geometric parameters and vibrational frequencies for this compound, comparing theoretical values with available experimental data.
Optimized Geometric Parameters
The molecular structure of 4-FBSA has been optimized using the DFT (B3LYP) method. The calculated bond lengths and angles show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Theoretical (B3LYP/6-31G(d)) | Experimental (X-ray) |
|---|---|---|---|
| Bond Lengths (Å) | C1-F | 1.353 | 1.361 |
| C4-S | 1.765 | 1.755 | |
| S-O1 | 1.431 | 1.423 | |
| S-O2 | 1.431 | 1.428 | |
| S-N | 1.635 | 1.613 | |
| C1-C2 | 1.381 | 1.369 | |
| C2-C3 | 1.390 | 1.387 | |
| Bond Angles (°) | C2-C1-F | 119.1 | 119.0 |
| C5-C4-S | 119.8 | 120.1 | |
| O1-S-O2 | 120.1 | 120.4 | |
| O1-S-N | 107.3 | 108.1 | |
| C4-S-N | 107.0 | 106.1 |
Data sourced from theoretical studies on para-halogenated benzenesulfonamides.[1][2]
dot
Caption: Molecular structure of this compound.
Vibrational Frequencies
The calculated vibrational spectra provide a detailed assignment of infrared and Raman bands. Key functional groups, such as the sulfonamide (SO₂NH₂) and the fluorophenyl ring, have characteristic vibrational modes. The agreement between scaled theoretical frequencies and experimental FT-IR data is generally very good, confirming the accuracy of the optimized molecular structure.[1][2]
Table 2: Comparison of Major Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) |
|---|---|---|---|
| ν(N-H) asym | NH₂ asymmetric stretch | 3379 | 3375 |
| ν(N-H) sym | NH₂ symmetric stretch | 3271 | 3270 |
| ν(C-H) | Aromatic C-H stretch | 3075 | 3071 |
| δ(NH₂) | NH₂ scissoring | 1560 | 1560 |
| ν(C=C) | Aromatic ring stretch | 1488 | 1491 |
| ν(S=O) asym | SO₂ asymmetric stretch | 1330 | 1332 |
| ν(S=O) sym | SO₂ symmetric stretch | 1156 | 1158 |
| ν(C-F) | C-F stretch | 1238 | 1235 |
| ν(S-N) | S-N stretch | 911 | 908 |
Note: ν = stretching, δ = bending/scissoring. Data sourced from Karabacak M, et al. (2009).[1][2]
Conclusion
Theoretical studies employing Density Functional Theory and Hartree-Fock methods provide a robust and accurate framework for characterizing the molecular structure of this compound. The strong correlation between calculated geometric parameters and vibrational frequencies with experimental data underscores the predictive power of these computational protocols.[1][2] This detailed structural and vibrational information is invaluable for researchers in drug discovery and materials science, enabling a deeper understanding of molecular interactions and guiding the synthesis of new, high-efficacy compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical investigation on the molecular structure, Infrared, Raman and NMR spectra of para-halogen benzenesulfonamides, 4-X-C6H4SO2NH2 (X = Cl, Br or F) [acikerisim.sakarya.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. researchgate.net [researchgate.net]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety, handling, and storage of 4-Fluorobenzenesulfonamide
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Fluorobenzenesulfonamide
This guide provides comprehensive safety information, handling procedures, and storage requirements for this compound (CAS No: 402-46-0). It is intended for researchers, scientists, and professionals in drug development and other fields who handle this compound. This compound is a versatile intermediate used in the synthesis of various biologically active molecules, including antibacterial agents and potential anti-tumor drugs.[1][2][3]
Physical and Chemical Properties
This compound is a white to almost white crystalline powder.[1][2] Its physical and chemical properties are crucial for its application and safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FNO₂S | [1][2][4] |
| Molecular Weight | 175.18 g/mol | [1][2][4] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Melting Point | 124-127 °C | [1][2][4][5] |
| Boiling Point | 307.9 ± 44.0 °C (Predicted) | [1][4][5] |
| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [1][4][5] |
| Water Solubility | Soluble | [1][5][6] |
| Methanol Solubility | Soluble (30 mg/ml) | [1] |
| pKa | 10.00 ± 0.10 (Predicted) | [1][5] |
| Flash Point | 140 °C | [4] |
Hazard Identification and Toxicology
Understanding the hazards associated with this compound is fundamental to its safe use. It is classified as an irritant and can be toxic.[5][7]
GHS Hazard Classifications [7][8]
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation |
Toxicological Data
| Test | Route | Species | Dose | Reference(s) |
| LD50 | Intraperitoneal | Mouse | 562 mg/kg | [4] |
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Precautions for Safe Handling
-
Avoid contact with skin, eyes, and personal clothing.[9]
-
Wash hands and any exposed skin thoroughly after handling.[9][10][11]
-
Use only in a well-ventilated area or outdoors, preferably under a chemical fume hood.[9][10][12]
-
Do not eat, drink, or smoke when using this product.[10][11]
-
Minimize dust generation and accumulation.[9]
Conditions for Safe Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9][10][13]
-
Keep away from sources of ignition.[9]
-
Incompatible materials include strong oxidizing agents and strong reducing agents.[6][13]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure during handling.
-
Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield may be necessary if there is a risk of splashing.[9][10][14]
-
Skin Protection : Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile).[9][10][13] Long pants and closed-toe shoes are required.[14]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2).[8][10]
Emergency Procedures
In the event of an emergency, prompt and correct action is essential.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [9][10][13] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical attention. | [9][10][13] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical attention. | [9][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. | [9][10] |
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[10][12][13]
-
Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides, and gaseous hydrogen fluoride (HF).[10][12][13]
Accidental Release Measures
-
Personal Precautions : Wear appropriate protective equipment (see Section 4) and keep unprotected personnel away. Ensure adequate ventilation.[9][13]
-
Environmental Precautions : Prevent the product from entering drains, waterways, or soil.[9]
-
Methods for Cleaning Up : For small spills, vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[9][15] For large spills, stop the flow of material if safe to do so and dike the spilled material.[15]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound
-
Preparation :
-
Execution :
-
Carefully open the container.
-
Weigh the required amount of this compound on a tared weigh boat. Minimize the creation of dust.
-
Transfer the compound to the reaction vessel.
-
Tightly reseal the source container immediately after use.
-
-
Post-Handling :
Protocol 2: Emergency Protocol for Spills of this compound
-
Immediate Action :
-
Containment (for manageable spills) :
-
Ensure the area is well-ventilated. Turn off any ignition sources.[17]
-
Don appropriate PPE, including gloves, goggles, and respiratory protection if necessary.[9]
-
Prevent further spread. For powders, avoid actions that make it airborne. For solutions, use an inert absorbent material to create a dike around the spill.[9][15]
-
-
Cleanup :
-
Reporting and Restocking :
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.[9][19] Dispose of contents and the container to an approved waste disposal plant.[9][11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS#:402-46-0 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 402-46-0 [m.chemicalbook.com]
- 6. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-氟苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. nswai.org [nswai.org]
- 17. nipissingu.ca [nipissingu.ca]
- 18. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 19. nems.nih.gov [nems.nih.gov]
Methodological & Application
Synthesis of 4-Fluorobenzenesulfonamide from 4-Fluorobenzenesulfonyl Chloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-fluorobenzenesulfonamide from 4-fluorobenzenesulfonyl chloride. This application note includes a summary of reagents, a step-by-step experimental protocol, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The synthesis described herein involves the straightforward amination of 4-fluorobenzenesulfonyl chloride.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the product, as well as the reaction parameters.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 29-31 | White solid | 349-88-2 |
| This compound | C₆H₆FNO₂S | 175.18 | 124-127 | White to off-white crystalline powder | 402-46-0 |
Table 2: Reaction Parameters
| Parameter | Value |
| Reactant 1 | 4-Fluorobenzenesulfonyl chloride |
| Reactant 2 | Concentrated Aqueous Ammonia (28-30%) |
| Solvent | Diethyl ether (or Dichloromethane) |
| Molar Ratio (Ammonia:Sulfonyl Chloride) | >2:1 (Excess) |
| Reaction Temperature | 0-5 °C (addition), then room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% (crude) |
Experimental Protocol
This protocol details the synthesis of this compound from 4-fluorobenzenesulfonyl chloride.
Materials and Equipment:
-
4-Fluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Diethyl ether (or Dichloromethane)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Ammonia: To the flask, add a significant excess of concentrated aqueous ammonia. Begin stirring the solution.
-
Dissolving the Sulfonyl Chloride: In a separate beaker, dissolve the 4-fluorobenzenesulfonyl chloride in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Slow Addition: Slowly add the solution of 4-fluorobenzenesulfonyl chloride from the dropping funnel to the stirred ammonia solution. Maintain the reaction temperature between 0 and 5 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A white solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven or by air drying.
-
Purification (Recrystallization): For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.
-
Characterization: The final product can be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water; handle with care and avoid inhalation of dust or vapors.
-
Concentrated ammonia is corrosive and has a pungent odor; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction is exothermic and should be cooled appropriately to avoid uncontrolled reaction rates.
Application of 4-Fluorobenzenesulfonamide in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzenesulfonamide is a versatile chemical intermediate that serves as a crucial building block in the development of a wide range of agrochemicals.[1] Its unique physicochemical properties, conferred by the presence of a fluorine atom and a sulfonamide group, enhance the biological activity, metabolic stability, and overall performance of the resulting pesticides.[1] This document provides detailed application notes on the use of this compound in the synthesis of herbicides, fungicides, and insecticides, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Application Notes
This compound and its derivatives are key components in the synthesis of several classes of potent agrochemicals. The fluorine atom can increase the lipophilicity and binding affinity of the molecule to its target site, while the sulfonamide moiety is a well-established pharmacophore in bioactive compounds.[1]
Herbicidal Applications
Derivatives of this compound are prominently used in the synthesis of acetolactate synthase (ALS) inhibiting herbicides.[2][3][4] These herbicides are highly effective at low application rates and exhibit low toxicity to mammals.[5] The triazolopyrimidine sulfonamide class, in particular, has seen significant commercial success. A notable example is Flumetsulam, a selective herbicide used for the control of broadleaf weeds in various crops.[2][6] The synthesis of such compounds often involves the reaction of a substituted aminotriazolopyrimidine with a benzenesulfonyl chloride, which can be derived from this compound.
Fungicidal Applications
While direct synthesis from this compound is less commonly documented for major commercial fungicides, the broader class of fluorinated aromatic sulfonamides is integral to their development. For instance, Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide, contains a fluorinated pyridine ring and an amide linkage, showcasing the importance of fluorine in modern fungicide design. The principles of incorporating fluorinated benzene rings are applicable in the design of novel fungicides starting from this compound.
Insecticidal Applications
Sulfonamide derivatives have demonstrated notable insecticidal activity. Research has shown that N-phenylalkanesulfonamides containing fluorine exhibit insecticidal properties. The synthesis of these compounds can be achieved through the reaction of 4-fluorobenzenesulfonyl chloride with appropriate anilines. The resulting compounds can be evaluated for their efficacy against various insect pests.
Experimental Protocols
Protocol 1: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
This protocol is adapted from the synthesis of Flumetsulam and illustrates the general procedure for preparing triazolopyrimidine sulfonamide herbicides.
Objective: To synthesize N-(2,6-difluorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide.
Materials:
-
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
2,6-difluoroaniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in dry dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 eq) in dry dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of synthesized compounds against the ALS enzyme.[5][7][8]
Materials:
-
Plant tissue (e.g., young leaves of a susceptible weed species)
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% glycerol, 1 mM EDTA, 10 mM sodium pyruvate, and 1 mM dithiothreitol)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl₂, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate, and 10 µM FAD)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Creatine
-
α-naphthol
-
NaOH solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 4°C for 20 minutes at high speed (e.g., 15,000 x g).
-
Collect the supernatant containing the crude ALS enzyme.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of the synthesized inhibitor (dissolved in DMSO) to the wells. Include a control with DMSO only.
-
Initiate the reaction by adding the crude enzyme extract to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding sulfuric acid. This also converts the product, acetolactate, to acetoin.
-
Add creatine followed by α-naphthol and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Protocol 3: Whole Plant Herbicidal Efficacy Assay
Objective: To evaluate the herbicidal effect of synthesized compounds on whole plants.[5]
Materials:
-
Pots with a suitable soil mix
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., wheat)
-
Synthesized compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant)
-
Growth chamber or greenhouse with controlled conditions
-
Spraying equipment
Procedure:
-
Plant Growth:
-
Sow the seeds of the weed and crop species in separate pots.
-
Grow the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
-
Herbicide Application:
-
When the plants reach the 2-4 leaf stage, apply the formulated herbicide solutions at different concentrations.
-
Include a negative control (sprayed with the formulation blank) and a positive control (a commercial herbicide).
-
-
Evaluation:
-
After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).
-
For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven, and measure the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment compared to the negative control.
-
Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth) from the dose-response curve.
-
Protocol 4: In Vitro Antifungal Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of synthesized compounds against pathogenic fungi.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Synthesized compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader or visual assessment
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.
-
Inoculate each well with a standardized fungal spore suspension.
-
Include a positive control (fungal suspension without inhibitor) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol 5: Insecticidal Bioassay (Leaf-Dipping Method)
Objective: To evaluate the insecticidal activity of synthesized compounds against a target insect pest.
Materials:
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Host plant leaves (e.g., cabbage leaves)
-
Synthesized compounds formulated as an emulsifiable concentrate or dissolved in a suitable solvent with a surfactant
-
Petri dishes with moist filter paper
-
Forceps
Procedure:
-
Prepare a series of dilutions of the formulated test compound in water.
-
Using forceps, dip the host plant leaves into each test solution for 10-30 seconds.
-
Allow the leaves to air dry.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10-20) into each Petri dish.
-
Include a control group with leaves dipped in the solvent/surfactant solution without the test compound.
-
Incubate the Petri dishes at an appropriate temperature and humidity.
-
Assess mortality after 24, 48, and 72 hours.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for novel agrochemicals derived from this compound.
Table 1: Herbicidal Activity of Triazolopyrimidine Sulfonamide Derivatives
| Compound ID | Target Weed | In Vitro ALS IC₅₀ (µM) | Whole Plant GR₅₀ (g a.i./ha) |
| H-01 | Amaranthus retroflexus | 0.52 | 25 |
| H-02 | Amaranthus retroflexus | 0.89 | 45 |
| H-03 | Chenopodium album | 1.2 | 60 |
| Flumetsulam | Amaranthus retroflexus | 0.45 | 20 |
Table 2: Fungicidal Activity of Novel Sulfonamide Derivatives
| Compound ID | Fungal Pathogen | MIC (µg/mL) |
| F-01 | Botrytis cinerea | 12.5 |
| F-02 | Botrytis cinerea | 25 |
| F-03 | Fusarium graminearum | 50 |
| Fluopyram | Botrytis cinerea | 5.0 |
Table 3: Insecticidal Activity of N-Phenyl-4-fluorobenzenesulfonamide Derivatives
| Compound ID | Insect Pest | LC₅₀ (mg/L) at 48h |
| I-01 | Spodoptera litura | 15 |
| I-02 | Spodoptera litura | 32 |
| I-03 | Myzus persicae | 50 |
| Chlorpyrifos | Spodoptera litura | 2.5 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. The protocols and data presented herein provide a framework for researchers and scientists to explore the potential of this building block in the development of novel and effective herbicides, fungicides, and insecticides. The continued investigation into derivatives of this compound is a promising avenue for the discovery of next-generation crop protection agents.
References
- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. scielo.br [scielo.br]
- 8. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluorobenzenesulfonamide Derivatives in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorobenzenesulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs). This document includes quantitative data on their inhibitory activity, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[1][2]
The sulfonamide group (-SO2NH2) is a classic zinc-binding group that has been extensively utilized in the design of potent CA inhibitors.[3] The introduction of fluorine atoms into the benzenesulfonamide scaffold can significantly enhance inhibitory potency and selectivity. This is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, thereby promoting its coordination to the catalytic zinc ion in the enzyme's active site.[3] This document focuses on this compound derivatives, a promising class of compounds for the development of novel CA inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound derivatives is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the Ki values for a series of 2,3,5,6-tetrafluoro-4-(R-1H-1,2,3-triazol-1-yl)benzenesulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[3]
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5a | Phenyl | 155 | 30.1 | 3.1 | 0.9 |
| 5b | 4-Tolyl | 142 | 41.5 | 3.5 | 1.0 |
| 5c | 4-Anisyl | 133 | 45.3 | 4.1 | 1.2 |
| 5d | 4-Chlorophenyl | 125 | 35.8 | 2.8 | 0.8 |
| 5e | 4-Fluorophenyl | 117 | 33.2 | 2.5 | 0.8 |
| 5f | Cyclohexylmethyl | 835 | 46.9 | 4.5 | 1.1 |
| 5g | 4-Chlorobutyl | 835 | 46.9 | 4.5 | 1.1 |
| 5h | Methoxycarbonyl | 50.1 | 450 | 115 | 58.9 |
| 5i | Hydroxymethyl | 258 | 123 | 12.8 | 2.6 |
| 5j | Boc-aminomethyl | 44.9 | 26.9 | 13.6 | 3.6 |
| 5k | Aminomethyl | 330 | 142 | 10.4 | 2.7 |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives as carbonic anhydrase inhibitors.
Protocol 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide (Key Intermediate)
This protocol describes the synthesis of a key intermediate for preparing a variety of this compound derivatives.
Materials:
-
Pentafluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia
-
Sodium azide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Pentafluorobenzenesulfonamide: React pentafluorobenzenesulfonyl chloride with concentrated aqueous ammonia to yield pentafluorobenzenesulfonamide. The reaction is typically carried out at room temperature with stirring.
-
Nucleophilic Substitution: Dissolve the pentafluorobenzenesulfonamide in DMF. Add sodium azide to the solution. The 4-fluoro atom is the most reactive towards nucleophilic substitution. Heat the reaction mixture to facilitate the substitution of the fluorine atom with the azide group.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous Na2SO4. Remove the solvent under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude 4-azido-2,3,5,6-tetrafluorobenzenesulfonamide by column chromatography or recrystallization. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol details the determination of inhibition constants (Ki) using a stopped-flow technique to measure the kinetics of CO2 hydration.[3]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivative stock solutions (in DMSO)
-
HEPES buffer (pH 7.5)
-
CO2-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
-
96-well plates
-
Pipettes and tips
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes in buffer. Prepare serial dilutions of the this compound derivatives in DMSO and then in the assay buffer.
-
Assay Setup: Pre-incubate the enzyme with varying concentrations of the inhibitor in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with CO2-saturated water containing a pH indicator (e.g., phenol red).
-
Rapidly mix the contents of the two syringes. The hydration of CO2 catalyzed by the CA enzyme will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
-
Data Analysis:
-
Determine the initial rates of the enzymatic reaction from the absorbance change.
-
Plot the initial rates against the inhibitor concentration.
-
Calculate the IC50 values by fitting the data to a suitable dose-response curve.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol 3: X-ray Crystallography of CA-Inhibitor Complexes
This protocol provides a general workflow for determining the three-dimensional structure of a carbonic anhydrase in complex with a this compound inhibitor.[4]
Materials:
-
Purified carbonic anhydrase protein
-
This compound derivative
-
Crystallization screening kits
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source preferred)
-
Crystallographic software for data processing and structure refinement
Procedure:
-
Co-crystallization:
-
Mix the purified CA protein with a molar excess of the this compound inhibitor.
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) by mixing the protein-inhibitor complex with various crystallization screen solutions.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-enzyme first.
-
Prepare a solution of the inhibitor in a cryoprotectant-compatible buffer.
-
Transfer the apo-enzyme crystals to the inhibitor solution and allow them to soak for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known CA structure as a search model.
-
Refine the atomic model against the experimental data, including the modeling of the bound inhibitor.
-
-
Structural Analysis: Analyze the final structure to understand the binding mode of the inhibitor in the active site and its interactions with the surrounding amino acid residues.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to carbonic anhydrase inhibition by this compound derivatives.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Antibacterial Agents Derived from 4-Fluorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Sulfonamides, a class of synthetic drugs, have long been a cornerstone of antibacterial therapy.[1][2] Their mechanism of action involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication.[][4][5] 4-Fluorobenzenesulfonamide (FBSA) is a versatile chemical building block, featuring a fluorine atom that can enhance reactivity and solubility, making it an excellent starting material for the synthesis of new therapeutic compounds.[6][7] The amine group on FBSA allows for functionalization through reactions like nucleophilic substitution, enabling the creation of diverse derivatives such as Schiff bases and pyrazoles with potential antimicrobial properties.[8][9]
This document provides a detailed experimental workflow, including synthesis and antibacterial screening protocols, for developing novel antibacterial agents from this compound.
Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4] Bacteria rely on this enzyme to synthesize dihydrofolic acid from para-aminobenzoic acid (PABA), a crucial step in the folic acid pathway.[] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolate. This disruption halts the production of essential nucleic acids (purines and pyrimidines), thereby inhibiting bacterial growth and reproduction (bacteriostatic effect).[2][][4]
Caption: Mechanism of sulfonamide action on the bacterial folic acid pathway.
Experimental Workflow Overview
The development of novel antibacterial agents from this compound follows a structured workflow. This process begins with the chemical synthesis of derivatives, followed by purification and structural characterization. The final stage involves comprehensive screening for antimicrobial activity against various bacterial strains.
Caption: General workflow for synthesizing and evaluating antibacterial agents.
Detailed Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde, a common method for generating novel sulfonamide derivatives.[8][10][11]
Materials:
-
This compound (1.0 mmol)
-
Substituted Benzaldehyde (e.g., Salicylaldehyde) (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of ethanol.
-
Add the aldehyde solution to the this compound solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Caption: Logical flow for the synthesis of a Schiff base derivative.
Protocol 2: Antibacterial Screening - Agar Well Diffusion Assay
This method is a standard qualitative technique to screen for the antibacterial activity of newly synthesized compounds.[12][13]
Materials:
-
Synthesized compound stock solution (e.g., 1 mg/mL in DMSO)
-
Nutrient Agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (DMSO)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Nutrient Agar plate to create a lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile 6 mm cork borer, punch uniform wells into the agar.
-
Pipette a fixed volume (e.g., 50 µL) of the synthesized compound's stock solution into one well.
-
Pipette the same volume of the positive control (standard antibiotic) and negative control (DMSO) into separate wells.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).
Protocol 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method.[12][14]
Materials:
-
Synthesized compound stock solution
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in MHB)
-
Positive and negative controls
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the synthesized compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (inoculum without any compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration at which no turbidity (bacterial growth) is observed.
Data Presentation
Quantitative data from synthesis and biological assays should be organized for clear interpretation and comparison.
Table 1: Physicochemical and Spectral Data of Synthesized Derivatives This table summarizes the characterization data for newly synthesized compounds.
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) SO₂ stretch | ¹H NMR (δ ppm) NH proton |
| FBSA-SB-01 | C₁₃H₁₁FN₂O₃S | 85 | 188-190 | 1325, 1165 | 9.12 (s, 1H) |
| FBSA-SB-02 | C₁₃H₁₀ClFN₂O₂S | 82 | 201-203 | 1330, 1170 | 9.25 (s, 1H) |
| FBSA-PZ-01 | C₁₅H₁₂FN₃O₃S | 75 | 185 | 1321, 1161 | 9.06 (s, 1H) |
Data is hypothetical and for illustrative purposes, based on typical results found in literature.[15]
Table 2: In Vitro Antibacterial Activity (Zone of Inhibition) This table presents the results from the agar well diffusion assay.
| Compound ID | Conc. (µ g/well ) | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | K. pneumoniae (mm) |
| FBSA-SB-01 | 50 | 18 | 16 | 14 | 12 |
| FBSA-SB-02 | 50 | 22 | 20 | 17 | 15 |
| FBSA-PZ-01 | 50 | 15 | 14 | 11 | 10 |
| Ciprofloxacin | 50 | 25 | 24 | 28 | 26 |
| DMSO | 50 | 0 | 0 | 0 | 0 |
Data is illustrative. A larger zone of inhibition indicates higher antibacterial activity.[14]
Table 3: Minimum Inhibitory Concentration (MIC) Data This table provides a quantitative measure of the antibacterial potency of the compounds.
| Compound ID | MIC (µg/mL) |
| S. aureus | |
| FBSA-SB-01 | 125 |
| FBSA-SB-02 | 62.5 |
| FBSA-PZ-01 | 250 |
| Ciprofloxacin | 7.81 |
Data is illustrative. A lower MIC value indicates greater potency.[14]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Series of One-Pot Schiff Base Ligands of 4-Aminobenzenesulfonamideas Potent Antibacterial and Antifungal Agents | Journal of Progressive Research in Chemistry [scitecresearch.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scielo.br [scielo.br]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Protocol for Functionalizing Rhodamines with 4-Fluorobenzenesulfonamide for Bioimaging
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis, purification, and characterization of rhodamine-based fluorescent probes functionalized with 4-fluorobenzenesulfonamide. These probes are designed for targeted bioimaging, with a particular focus on applications involving the specific labeling of proteins such as carbonic anhydrase. The methodologies outlined herein are intended to guide researchers in the development of novel imaging agents for cellular and molecular biology research.
Introduction
Rhodamine dyes are a class of exceptionally bright and photostable fluorophores widely utilized in bioimaging.[1] Their utility can be significantly enhanced by chemical modification, enabling the targeting of specific cellular components and the sensing of biological activities. Functionalization with sulfonamide moieties, such as this compound, is a key strategy for developing probes that can selectively bind to enzymes like carbonic anhydrases (CAs).[2][3] CAs are a family of metalloenzymes that play crucial roles in physiological and pathological processes, and their inhibition is a target for various therapeutic interventions. The sulfonamide group acts as a recognition motif, binding to the zinc ion within the active site of carbonic anhydrase.[4] This targeted binding allows for the visualization of CA expression and activity within living cells.
Data Summary
The following table summarizes key quantitative data for a representative rhodamine-4-fluorobenzenesulfonamide conjugate.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~558 nm | [5] |
| Emission Wavelength (λem) | ~575 nm | [5] |
| Molar Extinction Coefficient (ε) | ≥85,000 L·mol⁻¹·cm⁻¹ | [6] |
| Target Enzyme | Carbonic Anhydrase II | [2] |
| Inhibition Constant (IC₅₀) | Varies (low micromolar to nanomolar range) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Rhodamine-4-Fluorobenzenesulfonamide Conjugate
This protocol describes the reaction of a rhodamine derivative containing a primary or secondary amine with 4-fluorobenzenesulfonyl chloride.
Materials:
-
Rhodamine derivative with an amine functional group (e.g., an amino-functionalized Rhodamine B)
-
4-Fluorobenzenesulfonyl chloride
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine-functionalized rhodamine derivative (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of Base: Add triethylamine or DIPEA (1.5 - 2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the rhodamine solution over 15-20 minutes at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of the Conjugate
The crude product is purified by column chromatography.
Materials:
-
Crude rhodamine-4-fluorobenzenesulfonamide conjugate
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane)
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from unreacted starting materials and byproducts.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified rhodamine-4-fluorobenzenesulfonamide conjugate. For higher purity, reverse-phase HPLC can be employed.[7]
Protocol 3: Characterization of the Conjugate
The purified conjugate should be characterized to confirm its identity and purity.
Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the this compound moiety.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λex).
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and quantum yield.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizations
Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the mechanism of carbonic anhydrase inhibition by a sulfonamide-functionalized probe.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide probe.
Experimental Workflow
This diagram outlines the key steps in the synthesis and application of the rhodamine-based probe.
Caption: Workflow for probe synthesis and bioimaging application.
References
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Lissamine rhodamine B sulfonyl chloride, pure 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4-Fluorobenzenesulfonamide in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Fluorobenzenesulfonamide as a versatile building block for the synthesis of novel functional polymers. While direct polymerization of this compound is not commonly reported, its unique chemical structure, featuring a reactive sulfonamide group and a fluorinated aromatic ring, makes it an excellent precursor for the synthesis of specialized monomers. This document details the synthetic pathways to convert this compound into polymerizable monomers and provides protocols for their subsequent polymerization and characterization.
The incorporation of the this compound moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific biological activities, making these novel polymers promising candidates for applications in drug delivery, medical devices, and high-performance materials.
Synthesis of a Novel Acrylamide Monomer from this compound
A key strategy for integrating this compound into a polymer is to first functionalize it with a polymerizable group. The following protocol describes the synthesis of a novel acrylamide monomer, N-(4-fluorobenzenesulfonyl)acrylamide , through the N-acylation of this compound with acryloyl chloride.
Experimental Protocol: Synthesis of N-(4-fluorobenzenesulfonyl)acrylamide
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-fluorobenzenesulfonyl)acrylamide monomer.
-
Characterization Data for a Representative Fluoro Acrylamide Monomer:
| Property | Value |
| Appearance | Pale brown crystals |
| Yield | 80% |
| Melting Point | 78°C |
| Molecular Formula | C₁₃H₁₀F₃NO |
| Elemental Analysis | C, 61.5%; H, 3.98%; N, 5.53% (Calculated) |
| C, 62.16%; H, 4.31%; N, 5.52% (Found) |
Note: The data presented is for a structurally related fluoro acrylamide monomer, 4-(4`-trifluoromethyl) phenoxy acrylamide, as a representative example.[1]
Caption: Workflow for the synthesis of N-(4-fluorobenzenesulfonyl)acrylamide.
Polymerization of N-(4-fluorobenzenesulfonyl)acrylamide
The synthesized acrylamide monomer can be polymerized using standard free-radical polymerization techniques. The resulting polymer will have a polyacrylamide backbone with pendant 4-fluorobenzenesulfonyl groups.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
N-(4-fluorobenzenesulfonyl)acrylamide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and standard polymerization glassware
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the N-(4-fluorobenzenesulfonyl)acrylamide monomer and AIBN (typically 0.1-1.0 mol% with respect to the monomer) in anhydrous 1,4-dioxane.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80°C and stir for 12-24 hours.
-
Precipitation and Purification:
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dioxane or DMF) and re-precipitate it into the non-solvent to further purify it. Repeat this step 2-3 times.
-
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.
Characterization Data for a Representative Fluorinated Polyacrylamide:
| Polymer Property | Method | Value |
| Molecular Weight (Mₙ) | GPC | Varies with reaction conditions |
| Polydispersity Index (PDI) | GPC | Typically 1.5 - 2.5 for free-radical polymerization |
| Glass Transition Temperature (T₉) | DSC | Dependent on molecular weight and structure |
Note: The data presented is generalized for free-radical polymerization of acrylamide-type monomers.
Caption: Workflow for the free-radical polymerization of the novel monomer.
Potential Applications in Drug Development and Materials Science
Polymers derived from this compound are anticipated to have a range of valuable properties and applications:
-
Drug Delivery: The sulfonamide group can be a key pharmacophore in various drug molecules. Incorporating this moiety into a polymer backbone could lead to the development of polymer-drug conjugates with controlled release profiles. The fluorine atom can also enhance the lipophilicity and metabolic stability of the polymer, which is beneficial for drug delivery systems.
-
Biomedical Coatings: The fluorinated nature of the polymer can impart hydrophobic properties, making it suitable for creating anti-fouling surfaces on medical devices.
-
High-Performance Materials: The presence of aromatic rings and the strong sulfonyl group can contribute to high thermal stability and chemical resistance, making these polymers candidates for advanced engineering plastics and membranes.
Alternative Monomer Synthesis: Epoxy-Functionalization
An alternative approach to creating a polymerizable monomer from this compound is through N-alkylation with an epoxy-containing molecule like epichlorohydrin. This would yield a glycidyl sulfonamide monomer that can be polymerized to form polyethers.
Proposed Synthetic Pathway for an Epoxy Monomer
Caption: Proposed pathway for synthesizing a polyether from this compound.
Conclusion
This compound is a valuable and versatile starting material for the creation of novel functional polymers. By converting it into polymerizable monomers, such as acrylamides or epoxides, a wide range of new polymeric materials can be accessed. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of these promising polymers in fields ranging from drug development to advanced materials science. Further research into the optimization of monomer synthesis and polymerization conditions will undoubtedly expand the utility of this compound in polymer chemistry.
References
- 1. Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer [article.sapub.org]
- 2. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Application Notes and Protocols for 18F-Labeling of Peptides using 4-Fluorobenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ¹⁸F-labeling of peptides using two distinct 4-fluorobenzenesulfonamide analog-based prosthetic groups. The methodologies described herein offer robust and efficient strategies for the preparation of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging.
Introduction
The development of ¹⁸F-labeled peptides as PET radiotracers is a critical area of research in molecular imaging and drug development. The favorable nuclear properties of fluorine-18 (t½ = 109.7 min, β+ = 97%) make it an ideal radionuclide for this purpose. However, the direct ¹⁸F-fluorination of peptides often requires harsh reaction conditions that are incompatible with these sensitive biomolecules. To overcome this, the use of prosthetic groups, which are small molecules that are first radiolabeled with ¹⁸F and then conjugated to the peptide under mild conditions, has become a widely adopted strategy.
This document focuses on the application of this compound analogs as versatile prosthetic groups for peptide labeling. Two primary approaches are detailed:
-
Copper(I)-Mediated Click Chemistry: Utilizing 4-[¹⁸F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA), an alkyne-functionalized prosthetic group that can be efficiently conjugated to azide-modified peptides.
-
Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx): Employing aryl-fluorosulfate-based compounds that can be radiolabeled via isotopic exchange and subsequently used to modify peptides, as demonstrated with Fibroblast Activation Protein Inhibitors (FAPIs).
These methods provide reliable pathways to ¹⁸F-labeled peptides with good radiochemical yields and purity, suitable for preclinical and clinical research.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and application of this compound analog-based prosthetic groups for peptide labeling.
Table 1: Radiosynthesis of this compound Analog Prosthetic Groups
| Prosthetic Group | Precursor | Labeling Method | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA) | N,N-dimethyl-4-((trimethylstannyl)oxy)benzenesulfonamide | Nucleophilic Substitution | 32 ± 5% | 80 | Not Reported | [1][2] |
| Aryl-[¹⁸F]fluorosulfate FAPI ([¹⁸F]12) | Aryl-sulfate FAPI precursor (12) | Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | 39 - 56% (Activity Yield) | ~20 (automated) | 20 - 55 | [3][4] |
| Aryl-[¹⁸F]fluorosulfate FAPI ([¹⁸F]13) | Aryl-sulfate FAPI precursor (13) | Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | 39 - 56% (Activity Yield) | ~20 (automated) | 20 - 55 | [3][4] |
Table 2: ¹⁸F-Labeling of Peptides and Biomolecules using this compound Analogs
| Labeled Biomolecule | Prosthetic Group | Conjugation Method | Radiochemical Yield (Decay-Corrected) | Total Synthesis Time (min) | Radiochemical Purity | Reference |
| Phosphopeptide | [¹⁸F]F-SA | Cu(I)-mediated Click Chemistry | 77% | Not Reported | Not Reported | [1][2] |
| Human Serum Albumin (HSA) | [¹⁸F]F-SA | Cu(I)-mediated Click Chemistry | 55 - 60% | Not Reported | Not Reported | [1][2] |
| L-RNA | [¹⁸F]F-SA | Cu(I)-mediated Click Chemistry | 25% | Not Reported | Not Reported | [1][2] |
| FAP Inhibitor ([¹⁸F]12) | - (Direct Labeling) | [¹⁸F]SuFEx | 39 - 56% (Activity Yield) | ~20 | >95% | [3][4] |
| FAP Inhibitor ([¹⁸F]13) | - (Direct Labeling) | [¹⁸F]SuFEx | 39 - 56% (Activity Yield) | ~20 | >95% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis and Application of 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA) via Click Chemistry
This protocol is divided into two stages: the radiosynthesis of the [¹⁸F]F-SA prosthetic group and its subsequent conjugation to an azide-modified peptide.
Part A: Radiosynthesis of [¹⁸F]F-SA
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
N,N-dimethyl-4-((trimethylstannyl)oxy)benzenesulfonamide precursor
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water gradient
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
To the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent under a stream of nitrogen at 110 °C.
-
Add anhydrous acetonitrile and repeat the evaporation step twice to ensure complete drying.
-
-
Radiofluorination:
-
Dissolve the N,N-dimethyl-4-((trimethylstannyl)oxy)benzenesulfonamide precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at 100 °C for 15 minutes.
-
-
Purification of [¹⁸F]F-SA:
-
After cooling, dilute the reaction mixture with water.
-
Load the diluted mixture onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the [¹⁸F]F-SA from the cartridge with acetonitrile.
-
Inject the eluted product onto a semi-preparative HPLC system for final purification.
-
Collect the fraction corresponding to [¹⁸F]F-SA.
-
-
Formulation:
-
Evaporate the HPLC solvent from the collected fraction.
-
Reconstitute the purified [¹⁸F]F-SA in a suitable solvent for the subsequent click reaction (e.g., DMSO or a mixture of water and an organic solvent).
-
Part B: ¹⁸F-Labeling of an Azide-Modified Peptide via Click Chemistry
Materials:
-
Purified [¹⁸F]F-SA
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate buffered saline (PBS) or other suitable buffer
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-modified peptide in the chosen buffer.
-
Add the solution of purified [¹⁸F]F-SA.
-
Add freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate.
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37 °C) for 15-30 minutes.
-
-
Purification of the ¹⁸F-Labeled Peptide:
-
Quench the reaction by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
Inject the reaction mixture onto a semi-preparative or analytical HPLC system with a C18 column to separate the ¹⁸F-labeled peptide from unreacted [¹⁸F]F-SA and other components.
-
Collect the fraction corresponding to the ¹⁸F-labeled peptide.
-
-
Quality Control:
-
Analyze the purity of the final product using analytical radio-HPLC.
-
Determine the radiochemical yield and specific activity.
-
Protocol 2: ¹⁸F-Labeling of FAPIs via Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx)
This protocol describes the direct labeling of an aryl-sulfate FAPI precursor.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Quaternary ammonium carbonate (e.g., Et₄NHCO₃) or Kryptofix 2.2.2/K₂CO₃
-
Acetonitrile (anhydrous)
-
Aryl-sulfate FAPI precursor (e.g., compound 12 or 13 from the reference)
-
Solid-phase extraction (SPE) cartridges (e.g., HLB)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% TFA
Procedure:
-
[¹⁸F]Fluoride Elution and Drying:
-
Trap the aqueous [¹⁸F]fluoride on a QMA cartridge.
-
Elute the [¹⁸F]fluoride with a solution of a phase transfer catalyst (e.g., Et₄NHCO₃ in methanol).
-
Evaporate the solvent at an elevated temperature under vacuum.
-
-
Sulfur [¹⁸F]Fluoride Exchange Reaction:
-
Cool the reaction vessel to room temperature.
-
Add a solution of the aryl-sulfate FAPI precursor in acetonitrile to the dried [¹⁸F]fluoride complex.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
-
Purification of the ¹⁸F-Labeled FAPI:
-
Dilute the reaction mixture with water.
-
Pass the diluted mixture through an HLB SPE cartridge to trap the ¹⁸F-labeled product.
-
Wash the cartridge with water.
-
Elute the product with ethanol.
-
For final purification, inject the eluate onto a semi-preparative HPLC system.
-
-
Quality Control:
-
Perform analytical radio-HPLC to determine the radiochemical purity.
-
Measure the activity to calculate the radiochemical yield and molar activity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two described ¹⁸F-labeling methodologies.
Caption: Workflow for peptide labeling with [18F]F-SA.
Caption: Workflow for direct labeling via [18F]SuFEx.
References
- 1. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The procedure outlines the reaction of 4-ethynylaniline with 4-fluorobenzenesulfonyl chloride.
Chemical Reaction
The synthesis proceeds via a nucleophilic substitution reaction where the amino group of 4-ethynylaniline attacks the sulfonyl chloride of 4-fluorobenzenesulfonyl chloride, forming a stable sulfonamide bond. Pyridine is utilized as a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol
Materials:
-
4-ethynylaniline
-
4-fluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-ethynylaniline (1.0 equivalent) in dichloromethane (DCM). Add pyridine (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in DCM in a separate flask. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀FNO₂S |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 691873-32-2[1] |
| Appearance | White to off-white solid |
| Melting Point | Not available in searched literature |
| ¹H NMR (CDCl₃, δ) | Not available in searched literature |
| ¹³C NMR (CDCl₃, δ) | Not available in searched literature |
| IR (KBr, cm⁻¹) | Not available in searched literature |
Note: Specific quantitative data such as melting point and spectral data (NMR, IR) for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide were not explicitly found in the publicly available literature searched. The provided table will be updated as this information becomes available.
Visualizations
Diagram of the Synthesis Workflow:
Caption: Step-by-step workflow for the synthesis of the target compound.
References
Application of 4-Fluorobenzenesulfonamide Derivatives in Click Chemistry for Radiolabeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and bioorthogonal method for the conjugation of molecules in complex biological environments. While 4-fluorobenzenesulfonamide itself is not directly used in click chemistry, its derivatives can be functionalized with a reactive handle, such as an alkyne, to serve as a "clickable" probe. A prominent application of this strategy is in the field of nuclear medicine, specifically for the radiolabeling of biomolecules with fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging.
A key example is the use of 4-[¹⁸F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA) , a versatile building block for the ¹⁸F-labeling of peptides, proteins, and oligonucleotides. This compound combines the favorable properties of the this compound moiety with a terminal alkyne group, enabling its conjugation to azide-modified biomolecules via the CuAAC reaction. The resulting ¹⁸F-labeled biomolecules can be used as radiotracers to visualize and quantify biological processes in vivo.
The radiosynthesis of [¹⁸F]F-SA is a reliable and robust process that can be automated. The subsequent click-labeling of biomolecules proceeds under mild conditions, preserving the integrity and biological activity of the target molecules. This methodology has been successfully applied to label a variety of biomolecules, including a model phosphopeptide, Human Serum Albumin (HSA), and a locked nucleic acid (LNA) oligonucleotide.
Quantitative Data Summary
The efficiency of the radiosynthesis of the clickable probe and the subsequent labeling of various biomolecules is summarized in the table below. The data highlights the robustness of the methodology across different classes of biomolecules.
| Parameter | Value | Reference |
| Radiosynthesis of [¹⁸F]F-SA | ||
| Decay-Corrected Radiochemical Yield | 32 ± 5% | [1] |
| Total Synthesis Time | 80 min | [1] |
| Lipophilicity (logP) | 1.7 | [1] |
| CuAAC Radiolabeling Yields with [¹⁸F]F-SA | ||
| Phosphopeptide | 77% | [1] |
| Human Serum Albumin (HSA) | 55-60% | [1] |
| L-RNA Oligonucleotide | 25% | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Precursor for Radiolabeling: 4-Iodo-N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
This protocol describes the synthesis of the non-radioactive precursor required for the subsequent ¹⁸F-radiolabeling. An iodo-functionalized precursor is described here as a common starting material for radiofluorination.
Materials:
-
4-Iodobenzenesulfonyl chloride
-
Methylamine solution (e.g., 40% in water)
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Synthesis of 4-Iodo-N-methylbenzenesulfonamide:
-
Dissolve 4-iodobenzenesulfonyl chloride (1 eq) in DCM in an ice bath.
-
Slowly add methylamine solution (2.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
-
N-Propargylation:
-
Dissolve the 4-iodo-N-methylbenzenesulfonamide (1 eq) and K₂CO₃ (2 eq) in ACN.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final precursor.
-
Protocol 2: Radiosynthesis of 4-[¹⁸F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([¹⁸F]F-SA)
This protocol outlines the nucleophilic substitution reaction to introduce ¹⁸F.
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Precursor (e.g., 4-iodo- or 4-trimethylstannyl-N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide)
-
Acetonitrile (ACN), anhydrous
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
To the aqueous [¹⁸F]fluoride, add a solution of K₂₂₂ and K₂CO₃ in ACN/water.
-
Evaporate the solvent under a stream of nitrogen at 110°C.
-
Add anhydrous ACN and repeat the evaporation step two more times to ensure complete drying.
-
-
Radiofluorination:
-
Dissolve the precursor (5-10 mg) in anhydrous ACN (1 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 120°C for 15 minutes.
-
-
Purification:
-
Cool the reaction mixture and purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]F-SA.
-
The collected fraction can be reformulated in a suitable solvent for the subsequent click reaction.
-
Protocol 3: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Human Serum Albumin (HSA) with [¹⁸F]F-SA
This protocol details the click chemistry reaction to label an azide-modified protein.
Materials:
-
Azide-functionalized Human Serum Albumin (HSA-N₃)
-
[¹⁸F]F-SA in a suitable solvent (e.g., ethanol or DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare a solution of HSA-N₃ in PBS.
-
Prepare a premix of CuSO₄ and THPTA in water.
-
To the HSA-N₃ solution, add the [¹⁸F]F-SA solution.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
-
Initiation of the Click Reaction:
-
Add freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
Gently mix and incubate at room temperature or 37°C for 20-30 minutes.
-
-
Purification of the ¹⁸F-labeled HSA:
-
Purify the ¹⁸F-labeled HSA from unreacted [¹⁸F]F-SA and copper catalyst using a size-exclusion chromatography column (e.g., a PD-10 desalting column).
-
Equilibrate the column with PBS.
-
Load the reaction mixture onto the column.
-
Elute the ¹⁸F-labeled protein with PBS and collect the fractions.
-
The product will be in the first fractions, while smaller molecules will be retained longer.
-
Confirm the radiochemical purity of the final product using appropriate methods (e.g., radio-TLC or radio-HPLC).
-
Visualizations
Caption: Synthesis of the clickable precursor for ¹⁸F-radiolabeling.
Caption: Mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Experimental workflow for ¹⁸F-labeling of biomolecules using [¹⁸F]F-SA.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Fluorobenzenesulfonamide synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis of this compound, leading to improved yields and purity.
Q1: My reaction yield is very low. What are the potential causes and how can I address them?
A1: Low yield is a frequent issue that can stem from several factors throughout the synthetic process. Here are the most common causes and their solutions, depending on the synthetic route:
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For both synthetic routes (from Fluorobenzene or 4-Fluorobenzenesulfonyl chloride):
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Improper Reagent Handling: Key reagents like chlorosulfonic acid and 4-fluorobenzenesulfonyl chloride are highly sensitive to moisture. Contamination with water will lead to the hydrolysis of these reagents, significantly reducing the yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried before use. Handle all moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
-
Route 1: From Fluorobenzene (Chlorosulfonation followed by Amidation):
-
Suboptimal Reaction Temperature: The temperature for the chlorosulfonation of fluorobenzene is critical. If the temperature is too low, the reaction will be slow and incomplete. If it is too high, it can lead to the formation of byproducts.
-
Solution: Maintain a strict temperature range, typically between 5-10°C, during the addition of fluorobenzene to chlorosulfonic acid.
-
-
-
Route 2: From 4-Fluorobenzenesulfonyl chloride (Amidation):
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Inefficient Amidation: The reaction between 4-fluorobenzenesulfonyl chloride and the ammonia source may be inefficient.
-
Solution: Ensure a sufficient excess of the ammonia source (e.g., aqueous ammonia) is used to drive the reaction to completion. The reaction is often exothermic, so maintaining a low temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride can help to prevent side reactions.
-
-
Below is a troubleshooting workflow to help you diagnose the cause of low yield:
Technical Support Center: Purification of Crude 4-Fluorobenzenesulfonamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Fluorobenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization
Q1: My this compound is not dissolving in the hot ethanol during recrystallization. What should I do?
A1: This is a common issue that can arise from a few factors:
-
Insufficient Solvent: You may not have added enough ethanol to dissolve the solute. Try adding small additional portions of hot ethanol until the solid dissolves.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and a small amount of solid remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming after my hot this compound solution has cooled. What is the problem?
A2: This is likely due to either using too much solvent or the solution being supersaturated. Here are a few troubleshooting steps:
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Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of this compound, add a small "seed" crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: If the above methods don't work, you may have used too much ethanol. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Cooling: Ensure the solution has cooled to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot ethanol to dilute the solution slightly.
-
Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.
Q4: My final product is still impure after one recrystallization. What should I do?
A4: A single recrystallization may not be sufficient to remove all impurities, especially if the crude product is highly impure. A second recrystallization is often necessary to achieve high purity. Ensure you are using the correct solvent system and technique as described in the protocol below.
Column Chromatography
Q1: What is a good starting solvent system for purifying this compound by silica gel column chromatography?
A1: A good starting point for a compound of moderate polarity like this compound on a silica gel column is a mixture of ethyl acetate and hexane.[1] You can start with a less polar mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate in hexane) to elute your product. The ideal solvent system should give your product an Rf value of 0.25-0.35 on a TLC plate.
Q2: My compound is not moving from the baseline on the TLC plate with ethyl acetate/hexane. What should I do?
A2: If your compound is not moving from the baseline, the solvent system is not polar enough. You should increase the proportion of the more polar solvent (ethyl acetate). You could also consider a more polar solvent system, such as methanol in dichloromethane.
Q3: My compound runs as a streak on the TLC plate. What does this mean?
A3: Streaking on a TLC plate can indicate several issues:
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Sample Overload: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
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Highly Polar Compound: The compound may be too polar for the chosen stationary phase or is interacting strongly with it. Adding a small amount of a polar modifier like acetic acid or triethylamine to your mobile phase can sometimes help to get sharper spots, depending on the nature of your compound. Since this compound is weakly acidic, adding a small amount of acetic acid might be beneficial.
Liquid-Liquid Extraction
Q1: How can I use liquid-liquid extraction to separate this compound from neutral impurities?
A1: You can utilize an acid-base extraction technique. This compound is weakly acidic due to the sulfonamide proton. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it with a basic aqueous solution (e.g., 5% sodium bicarbonate or sodium carbonate solution), the this compound will be deprotonated to its salt form and will move into the aqueous layer. The neutral impurities will remain in the organic layer. You can then separate the aqueous layer and acidify it (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.
Q2: What are the likely impurities in my crude this compound, and how can extraction help remove them?
A2: Common impurities from the synthesis using 4-fluorobenzenesulfonyl chloride and ammonia include:
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Unreacted 4-fluorobenzenesulfonyl chloride: This is soluble in organic solvents like ethyl acetate but will hydrolyze in the presence of a basic aqueous wash, converting it to the water-soluble 4-fluorobenzenesulfonate salt.[2]
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Ammonium chloride (NH₄Cl): This salt is insoluble in many organic solvents, including ethyl acetate, and can be removed by dissolving the crude product in an organic solvent and filtering, or by washing with water.[3][4][5][6][7]
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4-Fluorobenzenesulfonic acid: This is a potential hydrolysis byproduct of the starting material and is a strong acid. It will be readily extracted into a basic aqueous wash.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | Methanol | Ethyl Acetate | Diethyl Ether |
| This compound | Soluble | Soluble | Soluble | Moderately Soluble | Sparingly Soluble |
| 4-Fluorobenzenesulfonyl Chloride | Insoluble (hydrolyzes) | Soluble | Soluble | Soluble[2] | Soluble |
| Ammonium Chloride | Highly Soluble | Soluble[6] | Soluble | Insoluble[3][4] | Insoluble[3] |
| 4-Fluorobenzenesulfonic Acid | Highly Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
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Deionized water
-
Erlenmeyer flasks
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Hot plate with stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating the mixture with stirring. Continue adding hot ethanol in small portions until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the hot funnel and pour the hot solution through it to remove the insoluble impurities.
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Induce Crystallization: To the clear, hot ethanol solution, add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid).
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Redissolve: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 4. archemco.com [archemco.com]
- 5. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 4-Fluorobenzenesulfonamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-fluorobenzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives, and what are its primary challenges?
The most traditional and widely used method for synthesizing this compound derivatives is a two-step process. First is the preparation of 4-fluorobenzenesulfonyl chloride, followed by its reaction with a primary or secondary amine.[1][2]
However, this method presents several challenges:
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Harsh Reaction Conditions: The synthesis of the aryl sulfonyl chloride intermediate often requires harsh reagents like chlorosulfonic acid, which may not be suitable for sensitive substrates.[1][2]
-
Hazardous Reagents: Chemicals such as chlorosulfonic acid and thionyl chloride are hazardous and necessitate careful handling.[1][2]
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Side Reactions: Undesirable side reactions, such as hydrolysis of the sulfonyl chloride and formation of bis-sulfonamide impurities, can occur, leading to lower yields and purification challenges.[1]
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, focusing on common side reactions and providing actionable solutions.
Issue 1: Low Yield of the Desired this compound Derivative
A low yield of the target product is a frequent issue. Several factors can contribute to this problem, with the most common being the hydrolysis of the 4-fluorobenzenesulfonyl chloride starting material.
Q2: My reaction yield is significantly lower than expected, and I've isolated a water-soluble byproduct. What is the likely cause and how can I prevent it?
The likely cause is the hydrolysis of 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid.[1] Sulfonyl chlorides are sensitive to moisture, and even trace amounts of water in the reaction mixture can lead to this side reaction.[1]
Troubleshooting: Hydrolysis of 4-Fluorobenzenesulfonyl Chloride
| Symptom | Potential Cause | Recommended Solution |
| Low yield of sulfonamide | Presence of water in the reaction | - Use anhydrous solvents. |
| Formation of a highly polar, water-soluble byproduct | Hydrolysis of 4-fluorobenzenesulfonyl chloride | - Ensure all glassware is thoroughly dried. |
| Inconsistent results between batches | Atmospheric moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor quality of starting material | - Use freshly prepared or purified 4-fluorobenzenesulfonyl chloride.[1] |
Experimental Protocol: Minimizing Hydrolysis
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Glassware and Reagents: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, and ensure amines and bases (e.g., triethylamine, pyridine) are dried over a suitable drying agent.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Procedure: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride in the same anhydrous solvent dropwise to the cooled amine solution.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Pathway: Hydrolysis Side Reaction
Caption: Desired amination versus hydrolysis side reaction.
Issue 2: Formation of an Unexpected, Higher Molecular Weight Impurity
When using a primary amine, the formation of a bis-sulfonamide impurity can occur, where two molecules of the sulfonyl chloride react with the amine.
Q3: I am observing a significant amount of a less polar, higher molecular weight byproduct in my reaction with a primary amine. What is this impurity and how can I avoid its formation?
This impurity is likely the N,N-bis(4-fluorophenylsulfonyl)amine derivative . This occurs when the initially formed primary sulfonamide is deprotonated and reacts with a second molecule of 4-fluorobenzenesulfonyl chloride.
Troubleshooting: Formation of Bis-Sulfonamide
| Symptom | Potential Cause | Recommended Solution |
| Formation of a higher molecular weight byproduct | Over-reaction with primary amine | - Use a slight excess of the primary amine (1.1-1.5 equivalents).[1] |
| Low yield of the desired primary sulfonamide | Reaction temperature is too high | - Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C).[1] |
| Reaction time is too long | - Monitor the reaction closely and quench it once the starting amine is consumed.[1] |
Experimental Protocol: Preventing Bis-Sulfonamide Formation
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Stoichiometry: Carefully control the stoichiometry, using a slight excess of the primary amine relative to the 4-fluorobenzenesulfonyl chloride.
-
Slow Addition: Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a low concentration of the sulfonyl chloride and control the reaction rate.
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Reaction Monitoring: Monitor the disappearance of the starting amine using TLC or LC-MS. Once the amine is consumed, promptly proceed with the workup to prevent further reaction.
Reaction Pathway: Bis-Sulfonamide Formation
Caption: Formation of bis-sulfonamide impurity.
Issue 3: Product Degradation and Unexpected Byproducts
In some cases, the desired product may degrade under the reaction or workup conditions, or unexpected side reactions like desulfonation can occur.
Q4: I observe the formation of 4-fluoroaniline or other unexpected aromatic compounds during my reaction or workup. What could be causing this?
This could be due to desulfonation , which is the reverse of the sulfonation reaction.[3] This is more likely to occur under acidic conditions and at elevated temperatures.[4][5]
Troubleshooting: Desulfonation
| Symptom | Potential Cause | Recommended Solution |
| Presence of 4-fluoroaniline or related compounds | Desulfonation of the starting material or product | - Avoid prolonged heating, especially in the presence of strong acids. |
| Low product yield despite complete consumption of starting materials | Product degradation | - Use milder workup conditions. |
| - If purification by chromatography is necessary, consider using a neutral or slightly basic mobile phase. |
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing N-Functionalization of 4-Fluorobenzenesulfonamide
Welcome to the technical support center for the N-functionalization of 4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of N-alkylated and N-arylated this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My N-functionalization of this compound is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Answer: Low conversion can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Reagent Quality: Ensure all reagents are pure and anhydrous. This compound should be dry. Alkylating or arylating agents can degrade over time. Solvents must be anhydrous, as water can lead to hydrolysis of starting materials or intermediates.
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Inert Atmosphere: Many N-functionalization reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Temperature: The optimal temperature is crucial. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent side reactions or decomposition.[1]
Method-Specific Troubleshooting:
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N-Alkylation with Alkyl Halides:
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Base Selection: The pKa of the sulfonamide nitrogen is relatively low, requiring a sufficiently strong base for deprotonation. If you are using a weak base like K₂CO₃ and observing low conversion, consider a stronger base such as NaH, KHMDS, or Cs₂CO₃.[2]
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Reactivity of Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide may improve the yield.[3]
-
-
Mitsunobu Reaction:
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Reagent Addition: The order of addition is critical. Typically, the this compound, alcohol, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (e.g., 0 °C).[4]
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Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 15.[4][5] this compound is a suitable nucleophile.
-
-
Buchwald-Hartwig Amination (N-Arylation):
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Catalyst System: The choice of palladium catalyst and ligand is critical and substrate-dependent. For sulfonamides, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective. Using a pre-catalyst can also improve efficiency by avoiding the in-situ reduction of Pd(II) to Pd(0).[6]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu are common. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[6][7]
-
-
Ullmann Condensation (N-Arylation):
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[8] Modern protocols with specific ligands may allow for milder conditions.
-
Copper Source and Ligand: The choice of copper catalyst (e.g., CuI, Cu₂O) and ligand (e.g., phenanthroline, diamines) can significantly impact the reaction outcome.[8][9]
-
Troubleshooting Low Yield: A Logical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
How to avoid impurities in the amination of 4-fluorobenzenesulfonyl chloride
Welcome to the technical support center for the amination of 4-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve high-purity synthesis of 4-fluorobenzenesulfonamide and avoid common impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of 4-fluorobenzenesulfonyl chloride.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically 1-2 hours at room temperature after the addition of ammonia. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Increase Reaction Temperature: While the initial addition of ammonia should be done at low temperatures (ice bath) to control the exotherm, allowing the reaction to warm to room temperature can help drive it to completion.[1] |
| Hydrolysis of Starting Material | - Use Anhydrous Solvent: Ensure the organic solvent (e.g., diethyl ether, dichloromethane) is dry to minimize the reaction of 4-fluorobenzenesulfonyl chloride with water.[1] - Slow Addition of Aqueous Ammonia: Add the concentrated aqueous ammonia solution slowly to the cooled solution of the sulfonyl chloride to control the temperature and minimize localized heating which can accelerate hydrolysis.[1] |
| Loss of Product During Work-up | - Thorough Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with an organic solvent to maximize recovery. - Careful Washing: When washing the precipitated product, use cold water to minimize dissolution.[1] |
| Sub-optimal Stoichiometry | - Use Excess Ammonia: A sufficient excess of ammonia is crucial to react completely with the sulfonyl chloride and to neutralize the HCl byproduct.[1] |
Issue 2: Presence of a Significant Amount of a Less Polar Impurity on TLC
This impurity is often the bis(4-fluorophenyl)sulfonamide, also known as bis-(4-fluoro-benzenesulfonyl)-amine.[1]
| Potential Cause | Recommended Solution |
| Reaction of the Product with Starting Material | - Maintain Excess Ammonia: A large excess of aqueous ammonia helps to ensure the 4-fluorobenzenesulfonyl chloride preferentially reacts with ammonia rather than the newly formed this compound.[1] - Control Stoichiometry: Avoid using a sub-stoichiometric amount of the aminating agent. |
| High Reaction Temperature | - Maintain Low Temperature During Addition: The formation of the bis-sulfonamide can be favored at higher temperatures. Keep the reaction mixture in an ice bath during the addition of ammonia.[1] |
Issue 3: Presence of a More Polar Impurity on TLC
This impurity is likely 4-fluorobenzenesulfonic acid, the hydrolysis product of the starting material.
| Potential Cause | Recommended Solution |
| Reaction with Water | - Use Anhydrous Conditions: As mentioned previously, using a dry organic solvent is important. - Minimize Exposure to Moisture: Handle 4-fluorobenzenesulfonyl chloride in a dry environment and minimize the time it is exposed to atmospheric moisture. |
| High Temperature During Work-up | - Avoid Excessive Heating: During the removal of solvent or recrystallization, avoid unnecessarily high temperatures which can promote the hydrolysis of any remaining starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the amination of 4-fluorobenzenesulfonyl chloride?
The two most common impurities are:
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Bis(4-fluorophenyl)sulfonamide: Formed from the reaction of the desired product, this compound, with unreacted 4-fluorobenzenesulfonyl chloride.[1]
-
4-Fluorobenzenesulfonic acid: The product of the hydrolysis of 4-fluorobenzenesulfonyl chloride.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and major impurities. The starting sulfonyl chloride will be less polar than the product sulfonamide.
Q3: What is the best way to purify the crude this compound?
Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system for this purpose.[1]
Q4: Can I use a different base instead of excess ammonia?
While excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct, other non-nucleophilic bases like pyridine or triethylamine can be used in conjunction with a stoichiometric amount of the aminating agent (e.g., ammonium chloride). However, using a large excess of aqueous ammonia is a simple and common procedure.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of impurities.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Ammonia: Slowly add a concentrated aqueous solution of ammonia (a significant excess, e.g., 10-20 equivalents) to the stirred solution of the sulfonyl chloride. The addition should be dropwise to maintain the low temperature and control the exothermic reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Product Isolation: The product, this compound, will typically precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove excess ammonia and ammonium chloride.[1]
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Purification: Purify the crude product by recrystallization from an ethanol-water mixture.[1]
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Reaction Pathways and Impurity Formation
References
Technical Support Center: Scaling Up 4-Fluorobenzenesulfonamide Production for Pilot Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 4-Fluorobenzenesulfonamide (FBSA) for pilot studies. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient stirring. - Loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is cooled in an ice bath as it is exothermic. - Use a mechanical stirrer to ensure vigorous and efficient mixing, especially at a larger scale. - Carefully collect all precipitate during filtration and minimize transfers. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Incomplete removal of solvent. - Insufficient washing of the crude product. | - Ensure the starting 4-fluorobenzenesulfonyl chloride is of high purity. - Wash the crude product thoroughly with cold water to remove ammonium chloride and unreacted ammonia. - Recrystallize the crude product from an ethanol-water mixture. - Dry the final product under vacuum to remove all residual solvent. |
| Difficulty with Filtration | - Very fine precipitate. - Clogging of the filter paper. | - Allow the precipitate to fully form and settle before filtration. - Use a larger filter funnel and appropriate filter paper porosity. - Scrape the filter cake periodically to prevent clogging. |
| Side Reactions | - Reaction of 4-fluorobenzenesulfonyl chloride with water. - Formation of bis-(4-fluoro-benzenesulfonyl)-amine. | - Use a well-ventilated fume hood and ensure all glassware is dry before starting the reaction. - Slowly add the aqueous ammonia to the solution of 4-fluorobenzenesulfonyl chloride to minimize hydrolysis of the sulfonyl chloride. - The formation of the bis-sulfonylated byproduct can be minimized by using an excess of ammonia. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reaction of 4-fluorobenzenesulfonyl chloride with an excess of concentrated aqueous ammonia.[1] This reaction is typically performed in an organic solvent like diethyl ether or dichloromethane.
Q2: What are the key safety precautions to take during this synthesis?
A2: 4-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. The reaction with ammonia is exothermic and releases ammonia gas. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Perform the reaction in an ice bath to control the temperature.
Q3: How can the purity of the final product be improved?
A3: The purity of this compound can be significantly improved by recrystallization.[1] A common solvent system for recrystallization is an ethanol-water mixture.[1]
Q4: What are some common impurities in the synthesis of this compound?
A4: Common impurities include unreacted 4-fluorobenzenesulfonyl chloride, ammonium chloride, and the side-product bis-(4-fluoro-benzenesulfonyl)-amine. Thorough washing with cold water helps remove ammonium chloride, while recrystallization is effective in removing the other impurities.
Q5: What are the critical parameters to monitor when scaling up the reaction?
A5: When scaling up, it is important to monitor:
-
Temperature: The exothermic nature of the reaction requires efficient cooling to prevent side reactions.
-
Stirring: Adequate agitation is essential for good mixing of the reactants, especially in larger volumes.
-
Rate of addition: Slow and controlled addition of ammonia helps to manage the exotherm and minimize side reactions.
Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory-scale synthesis, which can be adapted for pilot-scale production with appropriate equipment and safety considerations.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Concentrated aqueous ammonia
-
Diethyl ether (or dichloromethane)
-
Ethanol
-
Water (deionized)
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
With vigorous stirring, slowly add an excess of concentrated aqueous ammonia to the cooled solution.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction is complete.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove unreacted ammonia and ammonium chloride.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound.[1]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 29-31 | Solid |
| This compound | C₆H₆FNO₂S | 175.18 | 124-127 | White to almost white powder/crystal |
Table 2: Typical Pilot-Scale Production Parameters (Illustrative)
| Parameter | Value | Unit | Notes |
| Batch Size (Starting Material) | 1-5 | kg | 4-Fluorobenzenesulfonyl chloride |
| Solvent Volume | 10-50 | L | Diethyl ether or Dichloromethane |
| Ammonia (30% aq.) | 5-25 | L | Excess is crucial |
| Reaction Temperature | 0-10 | °C | During ammonia addition |
| Reaction Time | 2-4 | hours | Post-addition stirring |
| Expected Yield (Crude) | 85-95 | % | |
| Expected Yield (Purified) | 75-85 | % | After recrystallization |
Note: These values are illustrative and should be optimized for your specific process and equipment.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Stability issues of 4-Fluorobenzenesulfonamide under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Fluorobenzenesulfonamide under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. This degradation primarily involves the cleavage of the sulfonamide bond (S-N bond). The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: Under acidic or basic conditions, the main degradation product is typically 4-fluorobenzenesulfonic acid, formed by the cleavage of the S-N bond. Depending on the specific conditions, other minor degradation products could potentially be formed.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4][5] This method should be capable of separating the intact this compound from its potential degradation products.
Q4: Are there general recommendations for pH and temperature to minimize degradation?
A4: For short-term experiments, maintaining a near-neutral pH (around 6-8) and low temperatures (e.g., 2-8 °C) is advisable to minimize degradation. However, for applications requiring more extreme pH conditions, the stability should be experimentally determined. Generally, sulfonamides are more stable at a neutral pH.[6]
Troubleshooting Guides
Issue 1: Unexpected loss of this compound potency in an acidic formulation.
-
Possible Cause: Acid-catalyzed hydrolysis of the sulfonamide bond. The rate of hydrolysis for sulfonamides is generally highest at acidic pH values.[6]
-
Troubleshooting Steps:
-
pH Adjustment: If the experimental conditions allow, increase the pH of the formulation to a more neutral range.
-
Temperature Control: Lower the storage and processing temperature of the formulation.
-
Stability Study: Conduct a forced degradation study under your specific acidic conditions to quantify the rate of degradation and identify the degradation products.
-
Analytical Monitoring: Use a validated stability-indicating HPLC method to track the concentration of this compound and the appearance of its degradation products over time.
-
Issue 2: Formation of unknown peaks in the chromatogram when analyzing a this compound sample stored under basic conditions.
-
Possible Cause: Base-catalyzed hydrolysis of the sulfonamide bond, leading to the formation of 4-fluorobenzenesulfonic acid and potentially other byproducts. While many sulfonamides are relatively stable at pH 9, degradation can still occur, especially at elevated temperatures.[6][7]
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and compare them to the expected degradation products.
-
Forced Degradation Comparison: Perform a controlled forced degradation study of this compound in a basic solution (e.g., 0.1 N NaOH) and compare the resulting chromatogram with your sample.
-
Optimize Storage: If possible, adjust the pH of your sample to a more neutral range for storage and re-analyze.
-
Data Presentation
The following tables present hypothetical quantitative data based on general knowledge of sulfonamide stability to illustrate the expected trends. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Degradation of this compound in Acidic Solution (0.1 N HCl) at 50°C
| Time (hours) | This compound Remaining (%) | 4-Fluorobenzenesulfonic Acid Formed (%) |
| 0 | 100 | 0 |
| 12 | 92 | 8 |
| 24 | 85 | 15 |
| 48 | 72 | 28 |
| 72 | 61 | 39 |
Table 2: Hypothetical Degradation of this compound in Basic Solution (0.1 N NaOH) at 50°C
| Time (hours) | This compound Remaining (%) | 4-Fluorobenzenesulfonic Acid Formed (%) |
| 0 | 100 | 0 |
| 24 | 98 | 2 |
| 48 | 95 | 5 |
| 72 | 92 | 8 |
| 168 | 85 | 15 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Purified water
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., water:methanol:glacial acetic acid, 750:249:1, v/v/v)[3]
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before injection.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase flow rate can be set to 1.0 mL/min and detection at 270 nm.[3]
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point.
Visualizations
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanochemical Synthesis of Sulfonamides
Welcome to the technical support center for the mechanochemical synthesis of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this green and efficient synthetic methodology. By reducing solvent waste, mechanochemistry offers a sustainable alternative to traditional solution-phase reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is mechanochemical synthesis and why is it beneficial for preparing sulfonamides?
A1: Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state or with minimal amounts of liquid.[1] This method is highly advantageous for sulfonamide synthesis as it significantly reduces or eliminates the need for bulk solvents, leading to a more environmentally friendly process.[1][2] Benefits often include shorter reaction times, high yields, and access to novel reactivity compared to conventional solution-based methods.[1]
Q2: What is Liquid-Assisted Grinding (LAG) and when should I use it?
A2: Liquid-Assisted Grinding (LAG) is a technique where a small, catalytic amount of liquid is added to the solid reactants before or during milling.[3][4] This liquid can accelerate the reaction by increasing molecular mobility and facilitating the formation of new phases.[3][4] LAG is particularly useful when a neat (solvent-free) reaction is slow or incomplete. The choice of the liquid additive can also influence the final product's crystalline form (polymorph).
Q3: What are the key parameters to control in a mechanochemical sulfonamide synthesis?
A3: The key parameters to optimize for a successful mechanochemical reaction include:
-
Milling frequency: The speed at which the milling jars oscillate, typically measured in Hz.
-
Milling time: The duration of the milling process.
-
Ball-to-material ratio: The ratio of the mass of the grinding balls to the mass of the reactants.
-
Type of milling jar and balls: The material of the jar and balls (e.g., stainless steel, zirconia, PMMA) can influence the reaction.[5]
-
Liquid additive (for LAG): The type and amount of liquid used can be critical.[3][5]
Q4: How can I monitor the progress of a mechanochemical reaction?
A4: Monitoring a reaction inside a sealed milling jar can be challenging. A common method is ex situ analysis, where the milling is stopped at intervals, and a small sample is taken for analysis by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. In situ monitoring techniques, such as powder X-ray diffraction (PXRD) and Raman spectroscopy, can also be used to follow the reaction in real-time without stopping the mill.
Troubleshooting Guide
This guide addresses common issues encountered during the mechanochemical synthesis of sulfonamides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient energy input. | Increase milling time or frequency. Optimize the ball-to-material ratio for more efficient energy transfer. |
| Poor mixing of reactants. | Ensure reactants are finely powdered and homogeneously mixed before milling. Consider a brief pre-milling step at a lower frequency. | |
| Formation of a glassy or amorphous phase that inhibits further reaction. | Try Liquid-Assisted Grinding (LAG) with a small amount of an appropriate solvent to enhance molecular mobility.[6] | |
| The reaction may require thermal energy. | Some ball mills can be equipped with heating or cooling systems. Gentle heating might be necessary to overcome the activation energy barrier. | |
| Inconsistent Results | Variations in starting material properties (e.g., particle size, crystallinity). | Standardize the pre-treatment of starting materials (e.g., by grinding them individually before reaction). |
| Inconsistent loading of the milling jar. | Ensure accurate weighing and consistent loading procedures for each experiment. | |
| Fluctuation in ambient temperature and humidity. | If possible, control the environmental conditions of the laboratory. | |
| Difficult Product Isolation | Product is a fine powder that is difficult to handle. | After the reaction, add a small amount of a solvent in which the product is soluble and the byproducts are not, then filter. |
| Product adheres to the milling jar and balls. | Use a spatula to carefully scrape the product from the surfaces. Rinsing with a suitable solvent can also help. | |
| Formation of Unwanted Byproducts | Side reactions occurring due to excessive energy input. | Reduce the milling frequency or time. Consider using a less energetic milling setup (e.g., different jar/ball material). |
| Decomposition of starting materials or product. | If the reaction is exothermic, consider using a cooling system for the mill or running the reaction in shorter intervals with cooling periods in between. |
Data Presentation
Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis of Aromatic Sulfonamides
| Sulfonamide Product | Synthesis Method | Reaction Time | Yield (%) | Solvent(s) Used | Reference |
| 4-Methyl-N-(p-tolyl)benzenesulfonamide | Mechanochemical (Ball Milling) | 60 min | 80 | None (neat) | [7] |
| 4-Methyl-N-(p-tolyl)benzenesulfonamide | Conventional Solution-Phase | Several hours | ~75 | Pyridine | General literature |
| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Mechanochemical (Ball Milling) | 60 min | 92 | None (neat) | [7] |
| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Conventional Solution-Phase | 12 hours | 85 | Pyridine | General literature |
Table 2: Optimization of Milling Conditions for Silver-Sulfadiazine Synthesis
| Milling Frequency (Hz) | Milling Time (min) | Liquid Additive (Water, µL) | Outcome | Reference |
| 30 | 30 | 50 | Successful formation of AgSD-NO₃ complex | [5] |
| 30 | 60 | 50 | Complete reaction | [5] |
| 25 | 90 | 140 | Optimized conditions for a specific polymorph | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Mechanochemical Synthesis of Aromatic Sulfonamides
This protocol is a general guideline based on the palladium-catalyzed aminosulfonylation reaction.[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium metabisulfite (K₂S₂O₅) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2 mol%)
-
Ligand (e.g., PPh₃) (4 mol%)
-
Milling jar and balls (e.g., stainless steel)
Procedure:
-
To a stainless steel milling jar, add the aryl bromide, amine, potassium metabisulfite, palladium catalyst, and ligand.
-
Add the grinding balls to the jar.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 30 Hz for 60-120 minutes.
-
After milling, carefully open the jar in a fume hood.
-
Add dichloromethane (DCM) to the jar and transfer the mixture to a flask.
-
Wash the jar and balls with additional DCM to ensure all product is collected.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Mechanochemical Synthesis of Silver-Sulfadiazine (AgSD)
This protocol is adapted from the synthesis of a silver-sulfadiazine complex.[5]
Materials:
-
Sulfadiazine
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Stainless steel milling jar and balls
Procedure:
-
Weigh equimolar amounts of sulfadiazine and silver nitrate and place them in a stainless steel milling jar.
-
Add a small amount of distilled water as a liquid additive (e.g., η = 0.25 µL/mg, where η is the ratio of liquid volume to total solid mass).
-
Add the stainless steel grinding balls.
-
Seal the jar and mill at a frequency of 30 Hz for 30 minutes.
-
After milling, open the jar and collect the solid product.
-
The product can be characterized directly by techniques such as Powder X-Ray Diffraction (PXRD).
Visualizations
Caption: Experimental workflow for mechanochemical sulfonamide synthesis.
Caption: Troubleshooting logic for low-yield mechanochemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. researchgate.net [researchgate.net]
- 5. Modulating the crystalline forms of silver–sulfadiazine complexes by mechanochemistry - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00572H [pubs.rsc.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. rsc.org [rsc.org]
- 8. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Coupling Reactions Involving 4-Fluorobenzenesulfonamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed methodologies for the catalyst selection in coupling reactions involving 4-fluorobenzenesulfonamide. The following sections are designed to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common coupling reactions for the N-arylation of this compound?
A1: The most prevalent methods for forming a C-N bond between an aryl group and this compound are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] The Buchwald-Hartwig reaction is often preferred due to its broader substrate scope and milder reaction conditions, facilitated by the development of sophisticated phosphine ligands.[1][3]
Q2: How does the electronic nature of this compound affect catalyst selection?
A2: this compound is an electron-deficient amine coupling partner due to the electron-withdrawing nature of both the fluorophenyl and the sulfonyl groups. This reduced nucleophilicity can make the coupling reaction more challenging. For palladium-catalyzed reactions, highly active catalysts, often employing bulky and electron-rich phosphine ligands, are typically required to overcome the lower reactivity of the sulfonamide.[4] In some cases, the reductive elimination step of the catalytic cycle can be the rate-limiting step.[5]
Q3: Which catalyst system is generally recommended for the Buchwald-Hartwig amination of this compound?
A3: For the palladium-catalyzed N-arylation of primary sulfonamides, catalyst systems based on biaryl phosphine ligands are highly effective. A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a ligand like t-BuXPhos has been shown to be optimal for the coupling of primary sulfonamides with aryl nonaflates.[5] The choice of a strong base, such as K₃PO₄, and a suitable solvent, like tert-amyl alcohol, is also crucial for the success of the reaction.[5]
Q4: When should I consider a copper-based catalyst for the N-arylation of this compound?
A4: Copper-catalyzed Ullmann-type reactions can be a cost-effective alternative to palladium-catalyzed methods. These reactions are particularly useful for coupling with aryl iodides. A typical catalyst system involves a copper(I) salt, such as CuI, often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA).[3] However, Ullmann reactions often require higher reaction temperatures compared to Buchwald-Hartwig aminations.
Q5: What are common side reactions to look out for?
A5: In palladium-catalyzed couplings, side reactions can include the hydrodehalogenation of the aryl halide starting material and the formation of homocoupled biaryl products. The latter is often exacerbated by the presence of oxygen, so maintaining an inert atmosphere is critical. For sulfonamide couplings, decomposition of the starting material or product under harsh basic conditions can also be a concern.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Poorly Soluble Reagents: this compound or the aryl halide may have low solubility in the chosen solvent. 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the sulfonamide effectively. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Try a different solvent system. For sulfonamide couplings, tert-amyl alcohol has been found to be effective.[5] Toluene or dioxane are also commonly used.[6] 3. Switch to a stronger base like K₃PO₄ or NaOtBu. The choice of base should be compatible with the functional groups on your substrates.[7] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Traces of water can lead to the hydrodehalogenation of the aryl halide. 2. β-Hydride Elimination: This can be a competing pathway if the aryl group has β-hydrogens. | 1. Ensure all reagents and solvents are rigorously dried. 2. This is less of a concern with aryl halides but can be relevant for other coupling partners. The choice of ligand can sometimes influence the propensity for this side reaction. |
| Decomposition of Starting Material or Product | 1. Harsh Reaction Conditions: High temperatures or a very strong base can lead to the decomposition of sensitive functional groups. | 1. Attempt the reaction at a lower temperature. If using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Inhibitory Effects: The product itself or a byproduct may be inhibiting the catalyst. | 1. Increase the catalyst loading or use a more robust ligand that protects the palladium center. 2. This can be difficult to diagnose without mechanistic studies. Sometimes changing the ligand or solvent can mitigate these effects. |
Catalyst System Comparison for N-Arylation of Primary Sulfonamides
The following table summarizes catalyst systems that have been successfully employed for the N-arylation of primary sulfonamides. These serve as a strong starting point for the optimization of reactions with this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / t-BuXPhos | Aryl Nonaflate | K₃PO₄ | t-Amyl Alcohol | 100 | High | [5] |
| CuI / DMEDA | Aryl Iodide | K₂CO₃ | Dioxane | 110 | Good to Excellent | [3] |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide | Cs₂CO₃ | Toluene | 100 | Good | [8] |
| Cu(OAc)₂ / Pyridine | Arylboronic Acid | Et₃N | THF | Room Temp | Variable | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound with an Aryl Halide (Buchwald-Hartwig Amination)
This protocol is a general guideline based on successful couplings of primary sulfonamides and may require optimization for specific substrates.[5]
Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or nonaflate)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., t-BuXPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., tert-amyl alcohol)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%).
-
Add the base (2.0 equivalents).
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound with an Aryl Iodide (Ullmann Condensation)
This protocol is a general guideline and may require optimization.[3]
Reagents:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine - DMEDA)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To a dry Schlenk tube, add CuI (5-10 mol%), the base (2.0 equivalents), this compound (1.2 equivalents), and the aryl iodide (1.0 equivalent).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent and the ligand (10-20 mol%).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to the Activity of 4-Fluorobenzenesulfonamide and Other Halogenated Benzenesulfonamides in Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of the halogenated benzenesulfonamides is presented as inhibition constants (Kᵢ), with lower values indicating a higher affinity for the enzyme. The data below is compiled from multiple sources and should be interpreted with the understanding that experimental conditions may have varied between studies. The primary targets discussed are the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
| Compound | Halogen | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-Fluorobenzenesulfonamide | F | Data not available | Data not available | Data not available | Data not available |
| 4-Chlorobenzenesulfonamide | Cl | 10,000 | 150 | 45 | 4.5 |
| 4-Bromobenzenesulfonamide | Br | 8,000 | 120 | 38 | 4.2 |
| 4-Iodobenzenesulfonamide | I | 6,000 | 100 | 35 | 4.0 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Note: The Ki values are indicative and sourced from various studies. A direct, systematic comparison of all four halogenated compounds under identical experimental conditions is not available in the reviewed literature. The general trend suggests that inhibitory potency against these isoforms increases with the size and polarizability of the halogen atom.
Experimental Protocols
The determination of carbonic anhydrase inhibition is primarily conducted using two key assays: the stopped-flow CO₂ hydration assay and the fluorescent thermal shift assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye. The rate of this reaction is directly proportional to the carbonic anhydrase activity. Inhibitors will slow down this rate.
Methodology:
-
Reagents and Buffers:
-
HEPES or Tris buffer at a specific pH (e.g., 7.5).
-
pH indicator solution (e.g., phenol red, p-nitrophenol).
-
Saturated CO₂ solution (prepared by bubbling CO₂ gas through chilled, deionized water).
-
Purified recombinant human carbonic anhydrase isoforms.
-
Solutions of the test inhibitors (halogenated benzenesulfonamides) at various concentrations.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Procedure:
-
The enzyme solution is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer containing the pH indicator in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance versus time plot.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation with experimentally determined IC₅₀ values.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to screen for ligand binding and can be used to determine binding affinities.
Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its Tₘ. The magnitude of this thermal shift is related to the binding affinity of the ligand.
Methodology:
-
Reagents and Buffers:
-
HEPES or phosphate buffer.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Purified recombinant human carbonic anhydrase isoforms.
-
Solutions of the test inhibitors at various concentrations.
-
-
Instrumentation:
-
A real-time PCR instrument or a dedicated differential scanning fluorimeter.
-
-
Procedure:
-
The protein, fluorescent dye, and varying concentrations of the inhibitor are mixed in a multi-well plate.
-
The plate is heated at a controlled rate (e.g., 1°C/minute) in the instrument.
-
The fluorescence intensity is measured at each temperature increment.
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTₘ) is plotted against the inhibitor concentration, and the dissociation constant (Kₔ) is determined by fitting the data to a binding isotherm equation.
-
Visualizations
Carbonic Anhydrase Inhibition by Sulfonamides
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides. The sulfonamide group coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.
Efficacy of 4-Fluorobenzenesulfonamide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluorobenzenesulfonamide scaffold is a cornerstone in the design of potent and selective inhibitors targeting a variety of enzymes, most notably the carbonic anhydrases (CAs). This guide provides a comparative analysis of the efficacy of several this compound-based inhibitors against key human carbonic anhydrase isoforms. The data presented is compiled from multiple studies to facilitate a clear comparison of their inhibitory activities. Detailed experimental protocols for the key assays and diagrams of relevant signaling pathways are included to support further research and development.
Comparative Inhibitory Activity
The inhibitory potency of this compound derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and II are widespread and considered off-targets for many therapeutic applications, while the transmembrane, tumor-associated isoforms hCA IX and XII are key targets in cancer therapy due to their role in pH regulation in the tumor microenvironment.[1][2] The following table summarizes the inhibition constants (Kᵢ in nM) for a selection of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides and other benzenesulfonamide derivatives, providing a snapshot of their efficacy and selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference Compound |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |
| 4a (2,3,5,6-tetrafluoro-benzenesulfonamide derivative) | 41.5 | 30.1 | 1.5 | 0.8 | [4] |
| 5a (2,3,5,6-tetrafluoro-benzenesulfonamide derivative) | >1000 | 755 | 38.9 | 12.4 | [4] |
| 7a (1,2,3-triazolyl sulfonamide derivative) | 47.1 | 35.9 | 170.0 | 149.9 | [5] |
| 13a (benzenesulfonamide-arylsulfone conjugate) | - | 7.6 | - | - | [6] |
| VD11-4-2 (di-meta-substituted fluorinated benzenesulfonamide) | >700,000 | 700 | 0.05 | - | [7] |
| 29 (di-meta-substituted fluorinated benzenesulfonamide) | >400 | >400 | 0.2 | 90 | [7] |
Note: Lower Kᵢ values indicate higher inhibitory potency. The data is compiled from various sources and experimental conditions may differ slightly.
Key Experimental Protocols
The determination of inhibitory activity for these compounds relies on robust and reproducible experimental methods. Below are detailed protocols for commonly employed assays.
Stopped-Flow CO₂ Hydration Assay
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Principle: Carbonic anhydrase catalyzes the rapid interconversion of CO₂ and water to bicarbonate and protons. The resulting change in pH is monitored using a pH indicator, and the rate of this change is proportional to the enzyme's activity. Inhibitors will slow down this reaction.
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Prepare a stock solution of the desired carbonic anhydrase isoform in a suitable buffer (e.g., 25 mM HEPES with 50 mM NaCl, pH 7.5).[8]
-
Inhibitor solutions: Dissolve the this compound-based inhibitors in DMSO to create stock solutions, which are then diluted to various concentrations in the assay buffer.[8] The final DMSO concentration in the assay should be kept low (e.g., <0.4%) to avoid interference.[8]
-
CO₂ solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through Milli-Q water at a controlled temperature (e.g., 25°C) for at least one hour.[8]
-
pH indicator solution: Prepare a solution of a pH indicator (e.g., Phenol Red) in the assay buffer.[8]
-
-
Instrumentation: Use a stopped-flow spectrophotometer.[8]
-
Procedure:
-
Rapidly mix the enzyme solution (with or without the inhibitor) with the saturated CO₂ solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over time.[8]
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme activity.
-
Determine the IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Fluorescent Thermal Shift Assay (FTSA)
This assay determines the binding of an inhibitor to a protein by measuring the change in the protein's thermal stability.
Principle: The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein.
Protocol:
-
Reagent Preparation:
-
Protein solution: Prepare a solution of the carbonic anhydrase isoform at a concentration of 5-20 µM in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[8]
-
Inhibitor solutions: Prepare a range of concentrations of the this compound-based inhibitor.
-
Fluorescent dye: Use a fluorescent dye such as SYPRO Orange or 8-Anilinonaphthalene-1-sulfonic acid (ANS).[8][9]
-
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with temperature ramping.[9]
-
Procedure:
-
In a 96-well PCR plate, mix the protein solution, the fluorescent dye, and varying concentrations of the inhibitor.[10]
-
Heat the plate in the real-time PCR instrument with a gradual temperature ramp (e.g., 1°C/min).[8]
-
Monitor the fluorescence intensity as the temperature increases. The dye will fluoresce upon binding to the exposed hydrophobic regions of the protein as it unfolds.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to obtain a melting curve.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
The change in melting temperature (ΔTₘ) in the presence of the inhibitor is calculated. A larger ΔTₘ indicates stronger binding.
-
The dissociation constant (KᏧ) can be determined by fitting the ΔTₘ values at different inhibitor concentrations to a binding isotherm.[8]
-
Signaling Pathways and Experimental Workflow
To understand the biological context of inhibiting carbonic anhydrases, it is crucial to visualize their role in cellular signaling.
Caption: General experimental workflow for evaluating this compound-based inhibitors.
The tumor-associated carbonic anhydrases IX and XII play a critical role in maintaining the pH homeostasis of cancer cells, which is essential for their proliferation, survival, and invasion.
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.
Carbonic anhydrase II is a ubiquitous cytosolic enzyme involved in a wide range of physiological processes, including pH regulation and ion transport.
Caption: Physiological role of cytosolic Carbonic Anhydrase II and its inhibition.
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Fluorobenzenesulfonamide Purity by HPLC and NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 4-Fluorobenzenesulfonamide is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, complete with supporting experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination often depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput. Both HPLC and NMR offer robust solutions, each with distinct advantages and limitations.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Retention time, peak area for quantification, and % purity.[1] | High (ng to µg/mL) | Excellent, with high precision and accuracy. | Robust, reproducible, and widely available for routine quality control.[1] | Requires a reference standard for quantification and can have potential for co-elution of impurities.[1] |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. | Structural confirmation, identification and quantification of impurities without a specific reference standard for each impurity. | Moderate (mg/mL) | Excellent, provides an absolute quantification against a certified internal standard.[2] | A primary ratio method, non-destructive, and provides structural information on impurities.[2] | Lower sensitivity compared to HPLC, potential for signal overlap. |
| GC | Partitioning of the analyte between a gaseous mobile phase and a stationary phase. | Retention time and peak area for quantification. | High | Good | Suitable for volatile and thermally stable compounds. | Not ideal for non-volatile or thermally labile compounds. |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf) for qualitative assessment. | Low to Moderate | Semi-quantitative at best. | Simple, rapid, and cost-effective for preliminary screening.[1] | Limited resolution and not suitable for accurate quantification. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, incorporating both HPLC and NMR techniques for orthogonal validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound purity.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), adjusted to a suitable pH with formic acid if necessary.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
3. Standard and Sample Preparation:
-
Diluent: Mobile phase
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent.[1]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).
-
Inject the sample solution.
-
Integrate the peak areas of the main peak and all impurity peaks in the sample chromatogram.
5. Calculation of Purity: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This protocol outlines the use of ¹H NMR for the absolute quantification of this compound purity using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard quantitative ¹H experiment (e.g., with a calibrated 90° pulse and a long relaxation delay)
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (both analyte and standard)
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
4. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard. Select non-overlapping, well-resolved signals for both.
5. Calculation of Purity: Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std x 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
Data Presentation
The following table presents hypothetical data from the purity analysis of three different batches of this compound using both HPLC and qNMR.
| Batch ID | HPLC Purity (%) | qNMR Purity (%) |
| FBNS-001 | 99.82 | 99.75 |
| FBNS-002 | 98.54 | 98.61 |
| FBNS-003 | 99.21 | 99.15 |
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity determination of this compound. HPLC is an excellent choice for routine quality control due to its high sensitivity and throughput.[1] On the other hand, qNMR serves as an invaluable tool for the absolute quantification and structural confirmation of the analyte and its impurities, making it a primary method for the certification of reference materials.[2][3] For comprehensive validation, the use of both techniques provides orthogonal data, ensuring the highest confidence in the reported purity values.
References
A Spectroscopic Journey: Unraveling the Characteristics of 4-Fluorobenzenesulfonamide and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule and its synthetic antecedents is paramount. This guide provides a detailed spectroscopic comparison of the pharmacologically significant compound, 4-Fluorobenzenesulfonamide, with its precursors, 4-fluorobenzenesulfonyl chloride and 4-fluorobenzene. By presenting key experimental data in a clear, comparative format alongside detailed methodologies, this document serves as a practical reference for compound identification, purity assessment, and structural elucidation.
This comparative analysis delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound, offering a clear differentiation based on their unique molecular structures. The transformation from a simple substituted benzene to a reactive sulfonyl chloride and finally to the sulfonamide is vividly mirrored in their respective spectra.
At a Glance: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from IR, 1H NMR, 13C NMR, and Mass Spectrometry for this compound and its precursors.
Table 1: Key Infrared (IR) Absorption Frequencies (cm-1)
| Functional Group | 4-Fluorobenzene | 4-Fluorobenzenesulfonyl Chloride | This compound |
| C-H (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-F | ~1230 | ~1240 | ~1235 |
| S=O (asymmetric) | - | ~1380 | ~1340 |
| S=O (symmetric) | - | ~1180 | ~1170 |
| S-Cl | - | ~570 | - |
| N-H (stretch) | - | - | ~3350, ~3250 |
| S-N (stretch) | - | - | ~900 |
Table 2: 1H Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm) in CDCl3
| Proton Environment | 4-Fluorobenzene | 4-Fluorobenzenesulfonyl Chloride | This compound |
| Protons ortho to F | ~7.0-7.1 (m) | ~7.3 (m) | ~7.2-7.3 (m) |
| Protons meta to F | ~7.2-7.3 (m) | ~8.0 (m) | ~7.9-8.0 (m) |
| -NH2 | - | - | ~4.9 (br s) |
Table 3: 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm) in CDCl3
| Carbon Environment | 4-Fluorobenzene | 4-Fluorobenzenesulfonyl Chloride | This compound |
| C-F | ~163 (d) | ~167 (d) | ~165 (d) |
| C ortho to F | ~115 (d) | ~117 (d) | ~116 (d) |
| C meta to F | ~130 (d) | ~131 (d) | ~130 (d) |
| C para to F (ipso) | ~124 (d) | ~139 (d) | ~138 (d) |
Table 4: Mass Spectrometry (MS) - Molecular Ion (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion [M]+ or [M+H]+ |
| 4-Fluorobenzene | C6H5F | 96.10 | 96 |
| 4-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | 194.61 | 194, 196 (isotope peak) |
| This compound | C6H6FNO2S | 175.18 | 176 ([M+H]+) |
The Synthetic Pathway and Analytical Workflow
The synthesis of this compound from its precursors is a fundamental process in medicinal chemistry. The following diagram illustrates this synthetic route.
The characterization of these compounds relies on a systematic spectroscopic analysis workflow. The diagram below outlines the typical experimental procedure.
Experimental Protocols
The following are generalized experimental methodologies for the key spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.
-
Sample Preparation:
-
Liquids (4-Fluorobenzene, 4-Fluorobenzenesulfonyl Chloride): A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids (this compound): The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: A proton-decoupled spectrum is acquired, which results in single lines for each unique carbon atom. A larger number of scans is typically required compared to 1H NMR.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for these types of molecules.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a low concentration.
-
Data Acquisition: The sample solution is introduced into the ion source. For EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.
A Comparative Analysis of the Biological Activities of 4-Fluorobenzenesulfonamide and p-Toluenesulfonamide
For Immediate Release
[City, State] – [Date] – In the landscape of sulfonamide derivatives, both 4-Fluorobenzenesulfonamide and p-Toluenesulfonamide have emerged as compounds of significant interest to the scientific community. This guide provides a detailed comparison of their biological activities, drawing upon available experimental data to offer a resource for researchers, scientists, and professionals in drug development. While both compounds share a core benzenesulfonamide structure, the substitution at the para position—a fluorine atom versus a methyl group—imparts distinct biological properties, influencing their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.
Executive Summary
This comparative guide delves into the nuanced differences in the biological activities of this compound and p-Toluenesulfonamide. While direct comparative studies are limited, this report synthesizes available data on their individual effects on key biological targets and pathways. p-Toluenesulfonamide has been more extensively studied for its anticancer properties, with demonstrated effects on cell proliferation and signaling pathways. This compound is recognized as a key building block for potent bioactive molecules, with its derivatives showing promise in enzyme inhibition and anticancer applications.
Comparative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activities of this compound and p-Toluenesulfonamide. It is important to note that the data for this compound primarily pertains to its derivatives, highlighting its role as a scaffold for drug design.
| Biological Activity | This compound | p-Toluenesulfonamide |
| Enzyme Inhibition | ||
| Carbonic Anhydrase (CA) Inhibition | Binding to human carbonic anhydrases I and II has been confirmed.[1] However, specific Ki values for the parent compound are not readily available in the cited literature. | A known carbonic anhydrase inhibitor, particularly targeting the tumor-associated isoform CA9.[2] Specific Ki values are not detailed in the provided abstracts. |
| Anticancer Activity | ||
| Cell Proliferation (IC50) | Derivatives of this compound, specifically PI3K/mTOR dual inhibitors, have shown IC50 values up to 2.88 ± 0.58 µM.[3] | IC50 value of approximately 3 mM for inhibition of PC-3 and DU-145 prostate cancer cell lines.[4] |
| Antimicrobial Activity | ||
| Minimum Inhibitory Concentration (MIC) | Serves as an intermediate in the synthesis of antimicrobial agents.[5] Specific MIC values for the parent compound are not provided. | Derivatives have shown MIC values ranging from 12.5 µg/mL to 1000 µg/mL against E. coli and S. aureus.[4][6][7] |
| Toxicity | ||
| Acute Toxicity (LD50) | LD50 of 562 mg/kg (intraperitoneal) in mice.[8] | No direct LD50 value is available in the provided results. |
Key Biological Activities and Mechanisms of Action
Carbonic Anhydrase Inhibition
Anticancer Activity
p-Toluenesulfonamide has demonstrated notable anti-tumor activity. It inhibits the proliferation of castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145, with a half-maximal inhibitory concentration (IC50) of approximately 3 mM.[4] Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[1][9][10][11][12] p-Toluenesulfonamide has been shown to inhibit the phosphorylation of key proteins in this pathway, such as mTOR and p70S6K.[1][9]
While direct anticancer activity data for the parent this compound is sparse, it serves as a crucial synthetic intermediate for the development of potent anticancer agents. For instance, PI3K/mTOR dual inhibitors derived from this compound have exhibited significant potency with IC50 values in the low micromolar range.[3] This suggests that the fluorinated scaffold can be effectively utilized to design targeted cancer therapeutics.
Caption: p-Toluenesulfonamide's inhibition of the Akt/mTOR/p70S6K signaling pathway.
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs, primarily acting by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed, it is a recognized building block for synthesizing new antimicrobial compounds.[5] For p-Toluenesulfonamide, studies on its derivatives have reported a range of MIC values against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating the potential for this scaffold in developing new antibiotics.[4][6][7]
Experimental Methodologies
A summary of the standard experimental protocols used to assess the biological activities discussed is provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric method. This assay measures the enzyme-catalyzed hydration of carbon dioxide.
Caption: Workflow for determining carbonic anhydrase inhibition constants (Ki).
Protocol:
-
Enzyme and Inhibitor Preparation: Solutions of purified carbonic anhydrase and the test inhibitor (this compound or p-Toluenesulfonamide) are prepared in a suitable buffer.
-
Incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated buffer.
-
Measurement: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator and a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the inhibition constant (Ki).
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) for anticancer activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50%.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established guidelines.
Protocol:
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Conclusion
References
- 1. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 2. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:402-46-0 | Chemsrc [chemsrc.com]
- 9. Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
In Silico Docking Analysis of 4-Fluorobenzenesulfonamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of 4-Fluorobenzenesulfonamide against various protein targets. Supported by experimental data from published studies, this document aims to facilitate the rational design and development of novel sulfonamide-based therapeutics.
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. Their therapeutic potential often stems from their ability to selectively bind to and inhibit the function of specific proteins. In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and interaction patterns of small molecules like this compound with their protein targets. This guide summarizes key findings from various docking studies, presenting a comparative analysis of this compound and other relevant inhibitors against several key protein targets.
Comparative Docking Performance
The following tables summarize the docking scores and binding energies of this compound and its derivatives, alongside other known inhibitors, against three distinct protein targets: Carbonic Anhydrase II, PI3K/mTOR, and Penicillin-Binding Protein 2X (PBP-2X). More negative docking scores and binding energies typically indicate a higher binding affinity.
Table 1: Carbonic Anhydrase II (PDB ID: 1LUG, 3HS4)
| Compound Name | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| This compound Derivative | -5.43 | Not Reported | Acetazolamide | -5.25 to -7.36 |
| Ureidobenzenesulfonamide (Fluorophenyl substituted) | Not Reported | Not Reported | Acetazolamide | Not Reported |
| Other Sulfonamide Derivatives | -6.8 to -8.2 | Not Reported | Acetazolamide | -5.25 |
Table 2: Phosphoinositide 3-kinase (PI3K) / mTOR (PDB ID: 5HJB, 4JSV)
| Compound Name | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| This compound Derivative (FD274) | Not Reported | Not Reported | Dactolisib | Not Reported |
| Thiazolidin-4-one scaffold-based PI3Kα inhibitors | -11.575 | -51.01 (MMGBSA ΔG) | Alpelisib | Not Reported |
| Dietary Agents against PI3K-α | -8.5 to -10.5 | Not Reported | Pictilisib | -8.5 |
Table 3: Penicillin-Binding Protein 2X (PBP-2X) (PDB ID: 1QMF)
| Compound Name | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Sulfonamide Derivatives | Not Reported | Not Reported | Cefuroxime | -6.02 to -7.33 |
| Phenolics | Not Reported | -19.23 to -38.41 (MM/GBSA) | Amoxicillin | Not Reported |
Experimental Protocols
The methodologies described below are a synthesis of common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). Any co-crystallized ligands, water molecules, and other heteroatoms are generally removed from the protein structure. Hydrogen atoms are then added, and appropriate charges are assigned to the protein residues. To relieve any steric clashes and optimize the geometry, the protein structure is subjected to energy minimization using a suitable force field (e.g., OPLS, AMBER).
Ligand Preparation: The two-dimensional structures of this compound and other ligands are drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to three-dimensional structures. The ligands undergo energy minimization using a force field such as MMFF94. Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
A docking grid, which defines the search space for the ligand, is generated around the active site of the target protein. The location and dimensions of this grid are often determined by the position of a co-crystallized ligand in the PDB structure or from prior knowledge of the binding site from the literature.
The prepared ligands are then docked into the defined active site using molecular docking software such as AutoDock Vina or Schrödinger's Glide. The docking algorithm systematically explores various possible conformations and orientations of the ligand within the binding pocket.
Analysis of Docking Results
The different poses of the ligand generated by the docking algorithm are evaluated and ranked using a scoring function. This function estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol. The pose with the most favorable (most negative) score is typically considered the most probable binding mode.
The interactions between the ligand and the protein in the best-ranked pose are then analyzed in detail. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site. These results are often compared with the binding mode and score of a known inhibitor or the natural substrate to validate the docking protocol and gain insights into the structure-activity relationship.
Visualizations
Workflow and Signaling Pathway Diagrams
To better illustrate the processes involved in in silico docking and the biological context of one of the target proteins, the following diagrams have been generated using Graphviz.
Comparative Analysis of Cross-Reactivity in 4-Fluorobenzenesulfonamide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of compounds based on the 4-fluorobenzenesulfonamide scaffold. Due to the limited availability of direct cross-reactivity data for a broad range of this compound derivatives, this analysis focuses on two prominent examples: the selective COX-2 inhibitor, Celecoxib, and the multi-targeted tyrosine kinase inhibitor, Pazopanib. The information presented is supported by experimental data from publicly available literature and is intended to guide researchers in drug development and safety assessment.
Executive Summary
Compounds containing the this compound moiety are a critical class of therapeutic agents. However, their structural similarities to other sulfonamides raise concerns about potential cross-reactivity, which can lead to adverse drug reactions. This guide examines the cross-reactivity of Celecoxib and Pazopanib, highlighting their distinct off-target profiles and the underlying signaling pathways involved. Understanding these differences is crucial for predicting potential side effects and for the design of more selective therapeutic agents.
Data Presentation: Cross-Reactivity and Off-Target Inhibition
The following tables summarize the quantitative data on the cross-reactivity and off-target effects of Celecoxib and Pazopanib.
Table 1: Off-Target Kinase Inhibition Profile of Pazopanib [1][2][3][4]
| Target Kinase | IC50 (nM) | Associated Signaling Pathway |
| VEGFR1 | 10 | Angiogenesis, Cell Proliferation |
| VEGFR2 | 30 | Angiogenesis, Cell Proliferation, Survival |
| VEGFR3 | 47 | Lymphangiogenesis |
| PDGFRα | 71 | Cell Growth, Proliferation, Differentiation |
| PDGFRβ | 84 | Cell Growth, Proliferation, Differentiation |
| c-Kit | 74 | Cell Survival, Proliferation, Differentiation |
| FGFR1 | - | Cell Growth, Differentiation, Angiogenesis |
| FGFR3 | - | Cell Growth, Differentiation, Angiogenesis |
| c-Fms | - | Myeloid Cell Differentiation and Function |
| ITK | - | T-cell Signaling |
| Lck | - | T-cell Signaling |
IC50 values represent the concentration of Pazopanib required to inhibit 50% of the kinase activity. A lower IC50 indicates greater potency. Data compiled from multiple sources.
Table 2: Cross-Reactivity of Celecoxib in NSAID-Hypersensitive Patients [5][6][7][8]
| Patient Population | Number of Patients Challenged | Reaction Rate (%) | Type of Reaction |
| NSAID-induced urticaria/angioedema | 145 | 10.3 | Urticaria, Angioedema |
| Aspirin-exacerbated respiratory disease (AERD) | - | Low (generally well-tolerated) | Respiratory (rare) |
| NSAID-exacerbated chronic urticaria (AECU) | - | 17.4 | Urticaria |
Data is based on oral provocation tests in patients with a history of hypersensitivity to non-steroidal anti-inflammatory drugs (NSAIDs). The cross-reactivity is generally low but not absent.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.[9][10][11][12]
Objective: To determine the binding constants (KD) and kinetic rates (ka, kd) of a this compound-based compound against a panel of off-target proteins.
Methodology:
-
Immobilization of Ligand: The target protein (ligand) is immobilized on a sensor chip surface (e.g., CM5 chip).
-
Analyte Injection: The this compound-based compound (analyte) is flowed over the sensor surface at various concentrations.
-
Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To determine the cross-reactivity of a this compound-based compound by measuring its ability to inhibit the binding of a specific antibody to its target antigen.
Methodology:
-
Coating: Microtiter plate wells are coated with the target antigen.
-
Blocking: Unbound sites in the wells are blocked to prevent non-specific binding.
-
Competition: The this compound-based compound is pre-incubated with a specific primary antibody. This mixture is then added to the antigen-coated wells.
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a measurable color change.
-
Data Analysis: The intensity of the color is inversely proportional to the amount of the this compound-based compound in the sample. The concentration that causes 50% inhibition (IC50) is calculated to quantify cross-reactivity.
Cell-Based Assays for Off-Target Effects
Cell-based assays are performed on living cells and are crucial for understanding the functional consequences of a drug's off-target binding.
Objective: To assess the functional effect of a this compound-based compound on cellular signaling pathways.
Methodology (Example: Kinase Inhibition Assay):
-
Cell Culture: A relevant cell line expressing the target and potential off-target kinases is cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the this compound-based compound.
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
Western Blotting or other detection methods: The phosphorylation status of downstream substrates of the off-target kinase is assessed by Western blotting using phospho-specific antibodies.
-
Data Analysis: A decrease in the phosphorylation of the substrate indicates inhibition of the kinase by the compound. The concentration that causes 50% inhibition of the cellular effect (EC50) can be determined.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-reactivity analysis and the signaling pathways affected by the off-target binding of Celecoxib and Pazopanib.
Caption: Experimental workflow for cross-reactivity analysis.
Caption: Off-target signaling pathways of Celecoxib and Pazopanib.
References
- 1. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 2. Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. youtube.com [youtube.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. scispace.com [scispace.com]
A Comparative Analysis of the Antimicrobial Spectrum of 4-Fluorobenzenesulfonamide Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the antimicrobial efficacy of a series of Schiff base derivatives synthesized from 4-Fluorobenzenesulfonamide. The data and methodologies compiled from recent studies are intended to provide an objective performance comparison, aiding in the evaluation of these compounds as potential antimicrobial agents. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] This guide details the antimicrobial spectrum of six distinct derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
Comparative Efficacy Data
The antimicrobial activity of six Schiff base derivatives of this compound was evaluated using the Kirby-Bauer disk diffusion method. The diameter of the zone of inhibition (in mm) was measured to determine the susceptibility of various microbial strains to the compounds. The results are summarized in the table below, with Ciprofloxacin and Miconazole used as standard antibacterial and antifungal controls, respectively.
| Compound ID | Derivative Name | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Aspergillus niger | Candida albicans | Trichoderma viride |
| 1 | (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | 19 mm | 20 mm | 18 mm | 22 mm | 17 mm | 16 mm | 18 mm |
| 2 | (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | 24 mm | 26 mm | 25 mm | 21 mm | 20 mm | 17 mm | 26 mm |
| 3 | (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | 24 mm | 26 mm | 25 mm | 21 mm | 18 mm | 18 mm | 22 mm |
| 4 | (E)-N-(4-methylbenzylidene)-4-fluorobenzenesulfonamide | 22 mm | 24 mm | 23 mm | 20 mm | 17 mm | 19 mm | 20 mm |
| 5 | (E)-N-(4-methoxybenzylidene)-4-fluorobenzenesulfonamide | 20 mm | 25 mm | 22 mm | 19 mm | 19 mm | 18 mm | 19 mm |
| 6 | (E)-N-(4-nitrobenzylidene)-4-fluorobenzenesulfonamide | 18 mm | 21 mm | 17 mm | 22 mm | 16 mm | 15 mm | 17 mm |
| Control 1 | Ciprofloxacin (Antibacterial) | 28 mm | 29 mm | 28 mm | 25 mm | - | - | - |
| Control 2 | Miconazole (Antifungal) | - | - | - | - | 22 mm | 21 mm | 24 mm |
Data sourced from Jayanthi et al., 2017.[2]
Summary of Findings:
-
Compounds 2 and 3 , featuring 4-chloro and 4-bromo phenyl groups respectively, demonstrated the most potent activity against the bacterial strains Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[2]
-
Compound 5 showed significant activity against Pseudomonas aeruginosa.[2]
-
For antifungal activity, compound 2 was highly active against Trichoderma viride, while compound 4 showed increased activity against Candida albicans.[2]
Experimental Protocols
The methodologies outlined below are crucial for the standardized evaluation of antimicrobial activity.
This method determines the sensitivity of microorganisms to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[2]
1. Preparation of Inoculum:
- A loopful of a pure microbial culture is transferred to a tube of sterile nutrient broth.
- The broth is incubated at 37°C for 24 hours until it reaches a turbidity equivalent to the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
- A sterile cotton swab is dipped into the standardized bacterial or fungal suspension.
- The excess inoculum is removed by pressing the swab against the inner wall of the tube.
- The swab is then streaked evenly across the entire surface of a sterile Mueller-Hinton agar plate to create a uniform lawn of microbial growth.
3. Application of Antimicrobial Disks:
- Sterile filter paper disks (6 mm in diameter) are impregnated with a standard concentration (250 µg/mL) of the synthesized this compound derivatives.
- Using sterile forceps, the disks are placed on the surface of the inoculated agar plates, ensuring firm contact.
- Standard antibiotic (Ciprofloxacin) and antifungal (Miconazole) disks are used as positive controls.
4. Incubation:
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
5. Measurement and Interpretation:
- Following incubation, the diameter of the clear zone of growth inhibition around each disk is measured in millimeters (mm).
- A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizations: Mechanism of Action and Experimental Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
A Head-to-Head Comparison: Unraveling the Performance Differences Between Fluorinated and Non-Fluorinated Sulfonamide Drugs
In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive performance comparison between a well-established non-fluorinated sulfonamide drug, celecoxib, and its trifluoromethylated analog, TFM-C. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with objective insights into the impact of fluorination on this important class of drugs.
Executive Summary of Comparative Performance
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for celecoxib and its trifluoromethyl analog, TFM-C.
Table 1: Comparative Inhibitory Activity
| Compound | Target | IC50 | Fold Difference |
| Celecoxib | COX-2 | ~0.04 µM[1] | 1 |
| TFM-C | COX-2 | ~8.2 µM* | 205-fold higher[2] |
| Celecoxib | hERG | 6.0 µM[3][4] | - |
*Calculated based on the reported 205-fold lower COX-2 inhibitory activity compared to celecoxib.
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Celecoxib | TFM-C |
| Metabolic Stability | ||
| Primary Metabolizing Enzyme | CYP2C9[1][5][6] | Not explicitly reported |
| Half-life (t½) in Human Liver Microsomes | Data not available in a directly comparable format | Data not available |
| Cell Permeability | ||
| Apparent Permeability (Papp) | 6.39 × 10⁻⁵ cm/s (in situ intestinal perfusion in rats)[7] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid[8].
Protocol:
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.
-
Prepare solutions of a COX probe (fluorometric substrate), a COX cofactor (e.g., hematin, L-epinephrine), and arachidonic acid.
-
Prepare serial dilutions of the test compounds (celecoxib, TFM-C) and a known COX-2 inhibitor (e.g., celecoxib as a positive control) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the COX assay buffer, COX cofactor, and COX probe to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Add the reconstituted COX-2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Principle: The test compound is incubated with human liver microsomes and a cofactor-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
Prepare an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Prepare a working solution of the test compounds in a suitable solvent.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane.
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment[9].
Protocol:
-
Membrane Preparation:
-
A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.
-
-
Assay Setup:
-
The donor wells of the filter plate are filled with a solution of the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The acceptor plate is filled with a fresh buffer solution.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
The plate sandwich is incubated at room temperature for a specific period (e.g., 5 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS, especially for poorly soluble compounds.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
hERG Inhibition Assay (Patch-Clamp Electrophysiology)
This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.
Principle: Whole-cell patch-clamp recordings are used to measure the hERG current in a cell line stably expressing the hERG channel before and after the application of the test compound.
Protocol:
-
Cell Culture:
-
Use a suitable cell line (e.g., HEK-293) stably expressing the hERG channel.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Record baseline hERG currents in the absence of the test compound.
-
-
Compound Application:
-
Apply different concentrations of the test compound to the cell via a perfusion system.
-
Record the hERG currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a dose-response curve.
-
Mandatory Visualization
Celecoxib Signaling Pathway
The primary mechanism of action of celecoxib involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Celecoxib's mechanism of action via selective COX-2 inhibition.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative performance evaluation of fluorinated versus non-fluorinated sulfonamide drugs.
Caption: Workflow for comparing fluorinated and non-fluorinated sulfonamides.
Discussion and Conclusion
The strategic placement of fluorine atoms can dramatically alter the pharmacological profile of a drug, as exemplified by the comparison between celecoxib and its trifluoromethyl analog, TFM-C. The 205-fold decrease in COX-2 inhibitory activity observed with TFM-C underscores the sensitivity of the enzyme's binding pocket to structural modifications. This particular fluorination strategy effectively "detunes" the primary activity of the parent molecule.
While quantitative data on the metabolic stability of TFM-C is lacking, the replacement of a metabolically susceptible methyl group with a robust trifluoromethyl group is a common and effective strategy to block oxidative metabolism by CYP450 enzymes. Therefore, it is reasonable to hypothesize that TFM-C would exhibit greater metabolic stability than celecoxib, which is primarily metabolized by CYP2C9[1][5][6].
The impact of fluorination on cell permeability is less straightforward and is highly dependent on the overall physicochemical properties of the molecule. While celecoxib itself has a measurable permeability, the effect of the trifluoromethyl group on the permeability of TFM-C would require direct experimental determination.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased bioavailability of celecoxib under fed versus fasted conditions is determined by postprandial bile secretion as demonstrated in a dynamic gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib but not rofecoxib inhibits the growth of transformed cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluorobenzenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Fluorobenzenesulfonamide, ensuring compliance with general hazardous waste regulations and promoting a secure laboratory environment.
Hazard Profile of this compound
Before delving into disposal procedures, it is essential to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation.[1] |
Given these classifications, this compound must be treated as a hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through an established hazardous waste program.[2][3] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[2][4]
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to its toxic and irritant properties, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), should be considered hazardous.[5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[5] Incompatible wastes can lead to dangerous reactions. Store it separately from flammable, corrosive, and reactive wastes.
2. Containerization:
-
Use Appropriate Containers: Collect waste in a designated, compatible container that is in good condition and has a secure lid.[2][5] Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][6]
3. Labeling:
-
Properly Label Containers: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[2][5]
-
Include Detailed Information: The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[2] Abbreviations and chemical formulas are generally not permitted.[2]
4. Storage:
-
Store in a Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[6]
5. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office or equivalent department.[2]
-
Submit a Waste Pickup Request: You will likely need to submit a hazardous waste pickup request form, providing all the information from the container's label.[2]
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
Triple Rinsing: To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures outlined above.[5][6]
-
Deface Label: After triple rinsing and allowing the container to dry, the original label should be completely defaced or removed before the container is discarded in the regular trash or recycled, according to institutional policy.[6]
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Fluorobenzenesulfonamide
This guide provides critical safety, operational, and disposal information for handling 4-Fluorobenzenesulfonamide (FBSA) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Hazard Identification and Safety Summary
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The signal word for this chemical is "Warning".
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H331/H335: Toxic if inhaled / May cause respiratory irritation.[1]
-
H311: Toxic in contact with skin.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Faceshield | Chemical splash goggles are required. A faceshield should be worn where there is a greater risk of splashing.[2] |
| Hand Protection | Gloves | Nitrile, vinyl, or latex gloves are suitable. Check for perforations before use and change gloves frequently.[3] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn. |
| Respiratory | Fume Hood / Respirator | All handling of solid this compound should occur in a certified chemical fume hood.[3] For situations where a fume hood is not available or insufficient, a respirator with a type P2 (EN 143) cartridge is recommended.[2] |
Operational Plan: Step-by-Step Handling
Step 1: Preparation and Area Inspection
-
Ensure a certified chemical fume hood is functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Clear the workspace of any unnecessary items to avoid contamination.
-
Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.
Step 2: Weighing and Dispensing
-
Perform all weighing and dispensing of the powdered compound inside the chemical fume hood to prevent inhalation of dust particles.[3]
-
Use anti-static weighing paper or a suitable container to handle the powder.
-
Close the primary container tightly after dispensing.
Step 3: Experimental Procedure
-
Conduct all experimental steps involving this compound within the fume hood.
-
Avoid direct contact with the skin and eyes by using the prescribed PPE.[4]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Step 4: Post-Experiment
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Small Quantities: Small residual amounts of the solid chemical should be disposed of as solid chemical waste.[5]
-
Bulk Quantities: Unused or excess quantities of this compound must be disposed of through your institution's hazardous waste program.[5] Do not attempt to dispose of large quantities in regular laboratory waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled, sealed waste container for hazardous materials.[5]
-
Spills: In the event of a spill, use an absorbent material compatible with the chemical to contain it. Collect the absorbed material into a sealed container for proper waste disposal.[6]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to almost white powder to crystal |
| Melting Point | 124-129 °C |
| Purity | ≥ 98% |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C6H6FNO2S | CID 120231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:402-46-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ossila.com [ossila.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
